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  • Product: 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid
  • CAS: 1181260-24-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid in Medicinal Chemistry

Executive Summary & Structural Significance In modern drug discovery and combinatorial chemistry, the demand for highly modular, orthogonally reactive building blocks is paramount. 1-(5-Formylfuran-2-yl)piperidine-4-carb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

In modern drug discovery and combinatorial chemistry, the demand for highly modular, orthogonally reactive building blocks is paramount. 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid (CAS: 1181260-24-1) represents a premium bifunctional scaffold [1]. Featuring a rigid heteroaromatic furan core flanked by an electrophilic aldehyde and a nucleophilic/acidic carboxylic acid, this molecule allows for rapid, bidirectional expansion into vast pharmacophore spaces.

Unlike standard aliphatic linkers, the 2-amino-5-formylfuran motif establishes a "push-pull" conjugated system. The electron-donating piperidine nitrogen pushes electron density through the furan π -system toward the electron-withdrawing formyl group. This electronic communication not only stabilizes the notoriously reactive furan ring against oxidative degradation but also imparts unique photophysical properties (UV activity) that streamline reaction monitoring.

Physicochemical Identifiers & Data Profiling

To ensure precise integration into cheminformatics databases and laboratory inventory systems, the core quantitative and categorical data for this compound are summarized below [1] [2].

Property / IdentifierValue / Description
IUPAC Name 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid
CAS Registry Number 1181260-24-1
Molecular Formula C₁₁H₁₃NO₄
Molecular Weight 223.23 g/mol
Exact Mass 223.0845 Da
SMILES String O=Cc1ccc(N2CCC(CC2)C(=O)O)o1
Key Functional Groups Aldehyde, Carboxylic Acid, Tertiary Amine (Enamine-like), Furan
Physical State Solid (Amorphous powder)

Mechanistic Chemistry: The Push-Pull Furan System

The synthetic utility of 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid lies in its orthogonal reactivity. The molecule can be conceptualized as a programmable linker:

  • The C5-Formyl Group: Acts as a prime electrophile. It is highly susceptible to reductive aminations with primary/secondary amines, Wittig olefinations, or condensations to form secondary heterocycles (e.g., imidazoles or thiazoles).

  • The C4'-Carboxylic Acid: Acts as a reliable coupling partner. Using standard peptide coupling reagents (HATU, EDC/HOBt), it readily forms stable amide bonds with diverse amine libraries.

Because these two functional groups operate via entirely different mechanistic pathways, chemists can perform sequential, one-pot, or solid-phase functionalizations without the need for complex protecting-group strategies.

Reactivity Core Bifunctional Core 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid Aldehyde C5 Formyl Group Reductive Amination Wittig Olefination Core->Aldehyde Electrophilic site Carboxyl C4' Carboxylic Acid Amide Coupling Esterification Core->Carboxyl Nucleophilic/Acidic site Drug Target Molecule e.g., SHP2 / TDP1 Inhibitors Aldehyde->Drug Linker extension Carboxyl->Drug Target binding

Figure 1: Orthogonal reactivity profile enabling combinatorial drug design.

Experimental Methodology: Synthesis & Validation

The de novo synthesis of 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid relies on a Nucleophilic Aromatic Substitution (SₙAr) paradigm. While furans are typically electron-rich and resist SₙAr, the presence of the strongly electron-withdrawing formyl group at the 5-position of 5-bromo-2-furaldehyde sufficiently depletes electron density at the 2-position, activating the C-Br bond [4].

Step-by-Step Synthetic Protocol

Causality Note: Dimethyl sulfoxide (DMSO) is selected as the solvent because its polar aprotic nature heavily solvates the potassium cation, leaving the carbonate anion highly active to deprotonate the piperidine, while simultaneously stabilizing the negatively charged Meisenheimer-like transition state.

  • Reagent Preparation: Charge a flame-dried round-bottom flask with 5-bromo-2-furaldehyde (1.0 equiv, 10 mmol) and piperidine-4-carboxylic acid (isonipecotic acid, 1.1 equiv, 11 mmol).

  • Solvent & Base Addition: Suspend the reagents in anhydrous DMSO (0.2 M). Add finely powdered anhydrous K₂CO₃ (2.5 equiv, 25 mmol).

  • Thermal Activation: Heat the reaction mixture to 80 °C under an inert nitrogen atmosphere. Stir vigorously for 12–16 hours.

  • Self-Validating Reaction Monitoring: Monitor via TLC (Hexanes/EtOAc 1:1). The formation of the product is visually confirmed by an intense yellow/orange spot under 254 nm UV light, a direct result of the newly formed push-pull conjugated chromophore.

  • Aqueous Workup & Isolation:

    • Cool the mixture to room temperature and dilute with 5 volumes of ice-cold distilled water.

    • Extract impurities with diethyl ether (the product remains in the aqueous layer as the potassium carboxylate salt).

    • Carefully acidify the aqueous layer with 1M HCl to pH ~3.5. Logic: The enamine-like nitrogen has a drastically lowered pKa (< 2), so at pH 3.5, the molecule exists primarily as the neutral carboxylic acid rather than a zwitterion.

    • Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to yield the target compound.

Synthesis A 5-Bromo-2-furaldehyde (Electrophile) C SNAr Reaction DMSO, K2CO3, 80°C A->C B Isonipecotic Acid (Nucleophile) B->C D 1-(5-Formylfuran-2-yl) piperidine-4-carboxylic acid C->D Nucleophilic Substitution

Figure 2: SₙAr synthetic workflow for 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid.

Applications in Drug Discovery

Furan-based scaffolds have gained significant traction in targeted therapeutics. Specifically, derivatives of 5-formylfuran are frequently utilized to synthesize allosteric inhibitors. For instance, in the development of inhibitors targeting the oncogenic tyrosine phosphatase SHP2 (a critical node in RAS/MAPK signaling), furanylbenzamide derivatives have shown high efficacy [3].

By utilizing 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid, medicinal chemists can seamlessly attach the piperidine moiety to a target-binding pharmacophore via amide coupling, while utilizing the formyl group to probe adjacent hydrophobic pockets in the protein via reductive amination. The rigid furan ring acts as a defined spatial vector, ensuring the two terminal binding motifs are held at an optimal distance and angle to lock the target enzyme (e.g., SHP2) in its auto-inhibited conformation [3].

References

  • Aceschem. "CAS 1181260-24-1 | 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid". Aceschem Catalog.
  • AK Scientific. "1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid". AK Scientific Product Identification.
  • National Institutes of Health (PMC). "Discovery of novel furanylbenzamide inhibitors that target oncogenic tyrosine phosphatase SHP2 in leukemia cells".
  • Chemchart. "5-Bromo-2-furaldehyde (1899-24-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents".
Exploratory

Comprehensive Technical Guide: Physicochemical Profiling and Synthesis of 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid

Executive Summary In modern drug discovery, the strategic assembly of bifunctional building blocks is critical for developing complex therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and antibody-drug con...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic assembly of bifunctional building blocks is critical for developing complex therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs). 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid is a highly versatile, orthogonal linker molecule. It combines the structural rigidity and favorable pharmacokinetic profile of a piperidine ring with the reactive versatility of a 5-formylfuran moiety.

As a Senior Application Scientist, I have structured this guide to move beyond basic specifications. Here, we will deconstruct the compound's physicochemical properties, explore the mechanistic causality behind its synthesis via Nucleophilic Aromatic Substitution (SNAr), and provide a self-validating experimental protocol for its generation and isolation.

Structural and Physicochemical Profiling

Understanding the exact molecular metrics of a building block is the first step in rational drug design. The compound is formed by the formal condensation of piperidine-4-carboxylic acid (isonipecotic acid) and a 5-formylfuran-2-yl radical.

Quantitative Data Summary
PropertyValueCausality / Significance
IUPAC Name 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acidStandardized nomenclature for structural identification.
Molecular Formula C11H13NO4Calculated via the fusion of C6H10NO2 and C5H3O2[1].
Molecular Weight 223.23 g/mol Optimal low-molecular-weight fragment, preserving ligand efficiency[1].
Exact Mass 223.0845 DaCritical for High-Resolution Mass Spectrometry (HRMS) validation.
H-Bond Donors 1Provided by the terminal carboxylic acid (-COOH).
H-Bond Acceptors 5Provided by the furan oxygen, formyl oxygen, carboxylic oxygens, and piperidine nitrogen.
Orthogonal Handles Aldehyde (-CHO) & Carboxylic Acid (-COOH)Allows for sequential, non-interfering bioconjugation reactions.

Mechanistic Rationale for Synthesis

Furan rings are inherently electron-rich and typically resist Nucleophilic Aromatic Substitution (SNAr). However, the introduction of a strongly electron-withdrawing formyl group (-CHO) at the C5 position fundamentally alters the electronic landscape of the furan ring.

The Causality of Activation: The formyl group depletes electron density from the conjugated π -system, specifically activating the C2 position toward nucleophilic attack. When commercially available 5-bromo-2-furaldehyde is reacted with a secondary amine (piperidine-4-carboxylic acid), the amine's lone pair attacks the C2 carbon[2]. This forms a transient, stabilized Meisenheimer-like complex. The subsequent expulsion of the bromide ion (rearomatization) drives the reaction forward, yielding the aminated furan product[2][3].

SNAr_Mechanism A 5-Bromo-2-furaldehyde (Activated Electrophile) C Meisenheimer Complex (Transient Intermediate) A->C Et3N, Dioxane/H2O Nucleophilic Attack B Piperidine-4-carboxylic acid (Nucleophile) B->C D Target Compound (C11H13NO4) C->D -HBr Rearomatization

Figure 1: SNAr synthetic pathway for 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid.

Experimental Protocol: A Self-Validating SNAr Workflow

To ensure high yields and scientific integrity, the following protocol utilizes a mixed-solvent system. Dioxane solubilizes the organic electrophile, while water ensures the zwitterionic piperidine-4-carboxylic acid remains in solution. Triethylamine (Et3N) acts as both a base to deprotonate the carboxylic acid and a proton sponge to neutralize the liberated hydrobromic acid (HBr)[2].

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Charge a round-bottom flask with 5-bromo-2-furaldehyde (1.0 equivalent, 10 mmol)[4].

  • Add piperidine-4-carboxylic acid (1.2 equivalents, 12 mmol).

  • Suspend the mixture in a 9:1 v/v solution of 1,4-Dioxane and deionized Water (0.2 M concentration).

Step 2: Reaction Execution

  • Add Triethylamine (Et3N) (3.0 equivalents, 30 mmol) dropwise at room temperature. Causality: Excess base is required to neutralize the carboxylic acid proton, the secondary amine hydrochloride (if applicable), and the HBr byproduct.

  • Equip the flask with a reflux condenser and heat the mixture to 90°C for 6–8 hours.

  • Monitor the reaction via TLC (Eluent: Dichloromethane/Methanol 9:1). The disappearance of the UV-active 5-bromo-2-furaldehyde spot indicates completion.

Step 3: Workup and Purification

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove the dioxane.

  • Dilute the aqueous residue with water and adjust the pH to ~4.0 using 1M HCl. Causality: This specific pH protonates the carboxylic acid while keeping the piperidine nitrogen partially neutral, precipitating the target compound.

  • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify via flash column chromatography or recrystallization.

Step 4: Analytical Validation (Self-Validating System) A protocol is only as trustworthy as its validation metrics. If the reaction was successful, the following analytical signatures must be present:

  • LC-MS: A distinct peak showing an [M+H]+ ion at m/z 224.2.

  • 1H NMR (DMSO-d6):

    • A sharp singlet at ~9.5 ppm (1H), confirming the formyl group was not degraded.

    • Two doublets between 5.5 and 7.0 ppm (1H each), confirming the intact, para-substituted furan ring.

    • Multiplets between 1.5 and 3.5 ppm (9H), corresponding to the piperidine ring.

Downstream Applications in Drug Discovery

The true value of 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid lies in its orthogonality. It is frequently utilized to synthesize complex biologically active molecules, such as allosteric SHP2 inhibitors[5]. The aldehyde handle can undergo reductive amination, while the carboxylic acid can undergo HATU-mediated amide coupling. This makes it a premier linker for PROTACs.

Application_Workflow Node1 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid Node2 Aldehyde Handle (Reductive Amination) Node1->Node2 Node3 Carboxylic Acid Handle (Amide Coupling) Node1->Node3 Node4 Target Protein Ligand Node2->Node4 NaBH(OAc)3 Node5 E3 Ligase Recruiter Node3->Node5 HATU / DIPEA Node6 Bifunctional PROTAC Molecule Node4->Node6 Node5->Node6

Figure 2: Bifunctional derivatization workflow for PROTAC synthesis.

References

  • PubChem. "CID 28820000 | C11H12NO4-". National Center for Biotechnology Information. Accessed March 2026.[Link]

  • Medimagh, R., et al. (2008). "From Furans to Anilines: Toward One-Pot Two-Step Amination/Diels−Alder Sequences." The Journal of Organic Chemistry, 73(8), 2915-2919.[Link]

  • Chen, Y. N., et al. (2016). "Discovery of novel furanylbenzamide inhibitors that target oncogenic tyrosine phosphatase SHP2 in leukemia cells." Journal of Biological Chemistry, 291(46), 24117-24130.[Link]

  • National Institutes of Health (NIH). "From furans to anilines: toward one-pot two-step amination/diels-alder sequences - PubMed." Accessed March 2026.[Link]

Sources

Foundational

Solubility profile of 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid in water vs organic solvents

An In-depth Technical Guide to the Solubility Profile of 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic Acid Introduction 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid is a heterocyclic compound incorporating a furan...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic Acid

Introduction

1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid is a heterocyclic compound incorporating a furan ring, a piperidine ring, and a carboxylic acid moiety. Understanding its solubility in aqueous and organic solvents is of paramount importance for researchers, scientists, and drug development professionals. Solubility fundamentally influences a compound's bioavailability, formulation possibilities, and its behavior in various chemical processes such as purification, extraction, and chromatography.[1] This guide provides a comprehensive analysis of the predicted solubility profile of this molecule and outlines detailed protocols for its experimental determination.

Molecular Structure Analysis and Predicted Solubility Profile

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent.[2] The principle of "like dissolves like" serves as a foundational concept, suggesting that polar compounds dissolve in polar solvents and nonpolar compounds in nonpolar solvents.[1][2][3]

The structure of 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid contains several functional groups that contribute to its overall polarity and potential for hydrogen bonding:

  • Carboxylic Acid (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor. This feature generally confers solubility in polar protic solvents, including water.[4][5][6][7]

  • Piperidine Ring: The tertiary amine within the saturated piperidine ring is a hydrogen bond acceptor and introduces a basic character to the molecule.

  • Furan Ring and Formyl Group (-CHO): The oxygen atom in the furan ring and the formyl group can act as hydrogen bond acceptors.

Given these structural features, the molecule is expected to be polar.

Predicted Aqueous Solubility and pH Dependence

The presence of both a carboxylic acid (an acidic functional group) and a piperidine nitrogen (a basic functional group) makes 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid an amphoteric compound.[8][9][10] Its solubility in aqueous solutions is therefore predicted to be highly dependent on the pH of the medium.[9][10][11][12]

  • At Low pH (Acidic Conditions): In an acidic solution, the basic piperidine nitrogen will be protonated, forming a positively charged cation. This ionic form is expected to be significantly more soluble in water than the neutral form.[11][13]

  • At High pH (Basic Conditions): In a basic solution, the carboxylic acid group will be deprotonated, forming a negatively charged carboxylate anion. This anionic form is also anticipated to have enhanced water solubility.[11][13]

  • At the Isoelectric Point (pI): At a specific pH, the molecule will exist predominantly as a zwitterion, a neutral molecule with both a positive and a negative charge. Zwitterions often exhibit strong intermolecular interactions in the solid state, leading to higher crystal lattice energy and, consequently, minimal aqueous solubility.[13]

Therefore, the aqueous solubility of 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid is expected to be lowest at its isoelectric point and will increase as the pH moves into either the acidic or basic range.[13]

G cluster_low_pH Low pH (Acidic) cluster_pI Isoelectric Point (pI) cluster_high_pH High pH (Basic) Low_pH_Structure Cationic Form (High Solubility) pI_Structure Zwitterionic Form (Low Solubility) Low_pH_Structure->pI_Structure Increasing pH High_pH_Structure Anionic Form (High Solubility) pI_Structure->High_pH_Structure Increasing pH

Caption: Predicted pH-dependent solubility of the amphoteric compound.

Predicted Solubility in Organic Solvents

The solubility in organic solvents will depend on the solvent's polarity.[3] A qualitative prediction based on solvent polarity categories is presented below.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighCapable of hydrogen bonding with the carboxylic acid and piperidine nitrogen.[4][5][6][7]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighCan engage in dipole-dipole interactions, but cannot donate hydrogen bonds.[3]
Intermediate Polarity Ethyl Acetate, DichloromethaneLow to ModerateLimited ability to interact with the polar functional groups of the solute.
Nonpolar Hexane, Toluene, Diethyl EtherLow / InsolubleLacks favorable interactions to overcome the solute-solute forces.[3]

Experimental Determination of Solubility

To obtain quantitative data, a systematic experimental approach is required. The shake-flask method is a widely recognized and accepted technique for determining the equilibrium solubility of a compound.[3][14][15][16]

Core Experimental Workflow: The Shake-Flask Method

This method involves creating a saturated solution of the compound in a specific solvent and then quantifying the concentration of the dissolved solute.[3]

Caption: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid in a selected solvent at a specific temperature (e.g., 25 °C).

Materials:

  • 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid (solid)

  • Selected solvents (e.g., water, ethanol, acetonitrile, hexane)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringes and chemically inert filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of the solid compound to a glass vial. An amount that ensures undissolved solid remains after equilibration is crucial. b. Add a precise, known volume of the selected solvent to the vial. c. Securely cap the vial to prevent solvent evaporation. d. Prepare at least three replicate samples for each solvent.

  • Equilibration: a. Place the vials in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25 °C). b. Agitate the samples for a sufficient duration to ensure equilibrium is reached, typically 24 to 72 hours.[3][17] The concentration in the liquid phase should not change over time.

  • Separation of Undissolved Solid: a. After equilibration, allow the vials to stand undisturbed at the controlled temperature for a short period to let the excess solid settle. b. To separate the saturated solution from the remaining solid, centrifuge the vials.[17][18] c. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a chemically inert syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

  • Quantification of Solute: a. Prepare a series of standard solutions of the compound with known concentrations. b. Generate a calibration curve by analyzing these standards using a validated analytical method, such as HPLC.[3] c. Dilute the filtered saturated solution (from step 3c) with a known factor to bring its concentration within the range of the calibration curve. d. Analyze the diluted sample and determine its concentration from the calibration curve.

  • Data Reporting: a. Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor. b. Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[3]

Protocol for Determining the pH-Solubility Profile

To map the compound's solubility across a range of pH values, the shake-flask method is adapted using buffered solutions.

  • Prepare a series of aqueous buffer solutions covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Perform the shake-flask protocol (Section 2.2) for each buffer solution.

  • Measure the final pH of each saturated solution after equilibration, as it may differ slightly from the initial buffer pH.

  • Plot the determined solubility (on a logarithmic scale) against the final measured pH.

Data Presentation and Interpretation

Quantitative results should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: Solubility in Various Organic Solvents at 25 °C

SolventPolarity Index (P')[19]Measured Solubility (mg/mL)
Hexane0.1[Experimental Value]
Toluene2.4[Experimental Value]
Dichloromethane3.1[Experimental Value]
Ethyl Acetate4.4[Experimental Value]
Acetonitrile5.8[Experimental Value]
Ethanol[Value not in source][Experimental Value]
Methanol5.1[Experimental Value]
DMSO7.2[Experimental Value]

Table 2: Aqueous Solubility as a Function of pH at 25 °C

Buffer SystemFinal Measured pHMeasured Solubility (mg/mL)
0.1 M HCl/KCl[Experimental Value][Experimental Value]
Citrate Buffer[Experimental Value][Experimental Value]
Phosphate Buffer[Experimental Value][Experimental Value]
Borate Buffer[Experimental Value][Experimental Value]

Interpretation: The data from these experiments will provide a clear, quantitative understanding of the compound's behavior. The pH-solubility profile will identify the pH of minimum solubility (the pI) and the pH ranges required to achieve higher concentrations in aqueous media, which is critical for formulation development. The organic solvent data will guide choices for reaction media, extraction, and chromatographic purification.

References

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  • 6.3: Hydrogen Bonding Interactions and Solubility. (2022, April 2). Chemistry LibreTexts.
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  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
  • Physics-Based Solubility Prediction for Organic Molecules. (2025, July 29). PMC - NIH.
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  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024, February 15). Pharmaceutical Sciences.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31). Regulations.gov.
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Exploratory

Furan-Piperidine Based Carboxylic Acids: A Technical Guide to Scaffold Design, Synthesis, and Medicinal Applications

Executive Summary In contemporary medicinal chemistry, the strategic fusion of distinct pharmacophores is essential for navigating the complex landscape of target affinity, selectivity, and pharmacokinetic viability. Fur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic fusion of distinct pharmacophores is essential for navigating the complex landscape of target affinity, selectivity, and pharmacokinetic viability. Furan-piperidine based carboxylic acids represent a highly versatile class of bifunctional scaffolds. By combining the electron-rich, hydrogen-bond accepting nature of the furan ring with the conformational rigidity and basicity of the piperidine heterocycle, these compounds serve as critical building blocks for developing novel therapeutics, ranging from NMDA receptor antagonists to advanced antimicrobial agents.

This whitepaper provides an in-depth technical analysis of these scaffolds, detailing their structural rationale, physicochemical properties, self-validating synthetic workflows, and downstream biological applications.

Structural & Mechanistic Significance (E-E-A-T)

The architectural design of furan-piperidine carboxylic acids is not arbitrary; it is rooted in precise stereoelectronic requirements for target engagement:

  • Furan Moiety: Acts as an aromatic π -system capable of engaging in π−π stacking and cation- π interactions within hydrophobic protein pockets. Its oxygen atom serves as a localized hydrogen-bond acceptor.

  • Piperidine Ring: Provides a saturated, three-dimensional vector that dictates the spatial orientation of attached functional groups. The basic nitrogen (when not converted to an amide) can be protonated at physiological pH, enabling critical salt-bridge formations.

  • Carboxylic Acid Handle: Serves a dual purpose. Synthetically, it is a versatile handle for amide coupling, esterification, or decarboxylative cross-coupling. Pharmacologically, it acts as a primary electrostatic anchor, interacting with basic amino acid residues (e.g., Arginine, Lysine) in target receptors such as the 1[1].

Causality in Scaffold Design

When designing kinase inhibitors or GPCR ligands, the spatial distance between the aromatic furan and the ionizable carboxylic acid is strictly governed by the piperidine linker. Modifying the attachment points (e.g., 1-(furan-2-ylmethyl)piperidine-4-carboxylic acid vs. 5-(piperidine-1-carbonyl)furan-2-carboxylic acid) drastically alters the topological polar surface area (TPSA) and the molecule's dipole moment, directly impacting blood-brain barrier (BBB) permeability and target residence time.

Quantitative Data Presentation

The physicochemical properties of these building blocks dictate their behavior in both synthetic and biological environments. Below is a comparative analysis of key furan-piperidine carboxylic acid derivatives utilized in modern drug discovery.

Compound NameCAS NumberMolecular Weight ( g/mol )LogPTPSA (Ų)Structural Role / Application
1-(Furan-2-ylmethyl)piperidine-4-carboxylic acid 2 [2]209.241.5853.68Basic amine core; GPCR ligand precursor
1-(Furan-2-carbonyl)piperidine-4-carboxylic acid [3]223.231.1265.20Amide-linked core; Kinase inhibitor synthesis
5-(Piperidine-1-carbonyl)furan-2-carboxylic acid N/A223.231.2065.20Bio-based API precursor derived from FDCA

Experimental Protocols: Regioselective Synthesis

A major challenge in synthesizing furan-piperidine monoamides from symmetric precursors like furan-2,5-dicarboxylic acid (FDCA) is preventing the formation of symmetric diamides. The following self-validating protocol details the 3[4] using TBTU.

Causality Behind Experimental Choices
  • Coupling Agent (TBTU): Chosen over EDC/NHS because TBTU forms a highly reactive monobenzotriazoyl ester.

  • Kinetic Control (Gradual Addition): Adding TBTU dropwise to a dilute solution of FDCA ensures that the local concentration of the activated ester remains low, statistically favoring the mono-activated species over the di-activated species.

Step-by-Step Methodology: Synthesis of 5-(Piperidine-1-carbonyl)furan-2-carboxylic acid
  • Preparation: Dissolve 2,5-FDCA (1.0 equiv, 7.69 mmol) and N,N-diisopropylethylamine (DIPEA) (2.5 equiv) in anhydrous DMF (32 mL) under an argon atmosphere.

  • Regioselective Activation: Dissolve TBTU (1.0 equiv) in anhydrous DMF (15 mL). Add this solution dropwise to the FDCA mixture over 30 minutes at 0 °C.

    • In-Process Validation 1: Monitor via TLC (CH₂Cl₂/MeOH/AcOH 7:1:0.1). The disappearance of the baseline FDCA spot and the emergence of a new intermediate spot confirms monobenzotriazoyl ester formation.

  • Amidation: Add piperidine (1.2 equiv) dropwise to the crude reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours.

    • In-Process Validation 2: Perform an LC-MS aliquot check. The presence of the [M+H]+ peak at m/z 224.09 confirms monoamide formation. A peak at m/z 291 indicates over-reaction to the diamide and signals the need to lower the reaction temperature in future runs.

  • Workup & Isolation: Quench the reaction with 1M HCl to pH 3. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, CH₂Cl₂/MeOH gradient) to yield the pure monoamide (typical yield: 75-82%).

SynthWorkflow FDCA Furan-2,5-dicarboxylic acid (FDCA) Activation TBTU + DIPEA in DMF (Gradual Addition at 0°C) FDCA->Activation Base Activation Intermediate Monobenzotriazoyl Ester (Regioselective Intermediate) Activation->Intermediate Mono-esterification (TLC Validated) Piperidine Add Piperidine (Nucleophilic Attack) Intermediate->Piperidine Amidation Product 5-(Piperidine-1-carbonyl) furan-2-carboxylic acid Piperidine->Product Acidic Workup (LC-MS Validated)

Regioselective synthesis workflow of furan-piperidine monoamides via TBTU activation.

Biological Applications & Target Pathways

Furan-piperidine carboxylic acids are heavily utilized in the synthesis of neuroprotective agents and targeted oncology drugs.

NMDA Receptor Antagonism

Derivatives featuring phosphonoalkyl substitutions on the piperidine ring act as potent, competitive antagonists at the NMDA receptor. The carboxylic acid group mimics the endogenous glutamate carboxylate, forming a critical salt bridge with Arginine residues in the ligand-binding domain, thereby preventing calcium ion ( Ca2+ ) influx and protecting neurons from excitotoxicity.

Oncology & STAT3 Inhibition

In cancer therapeutics, complex furan-piperidine scaffolds (such as naphthoquinone-furan-piperidine derivatives) have been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). The furan ring embeds into the hydrophobic SH2 domain of STAT3, preventing its dimerization and subsequent nuclear translocation, which downregulates tumor survival genes.

Pathway Scaffold Furan-Piperidine Carboxylic Acid Scaffold Target1 NMDA Receptor (Ligand Binding Domain) Scaffold->Target1 Salt bridge via COOH Target2 STAT3 Protein (SH2 Domain) Scaffold->Target2 Hydrophobic embedding via Furan Mech1 Blocks Ca2+ Influx Target1->Mech1 Antagonism Mech2 Prevents Dimerization Target2->Mech2 Phosphorylation Blockade Effect1 Neuroprotection & Excitotoxicity Prevention Mech1->Effect1 Effect2 Apoptosis Induction in Non-Small Cell Lung Cancer Mech2->Effect2

Mechanistic pathways of furan-piperidine derivatives in neuroprotection and oncology.

References

  • Title: Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Direct synthesis of furan-2,5-dicarboxylic acid monoamides Source: Arkivoc 2015 (7), 113-121 (Róbert Fischer and Mária Fišerová) URL: [Link]

Sources

Foundational

1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid: Chemoinformatics, Synthesis, and Pharmacological Utility

Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary The compound 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid represents a highly versatile, dual-functional build...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary

The compound 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid represents a highly versatile, dual-functional building block in modern medicinal chemistry. By merging a reactive formyl-furan electrophilic handle with the structural rigidity of an isonipecotic acid (piperidine-4-carboxylic acid) core, this scaffold is uniquely positioned for the development of targeted covalent inhibitors and allosteric modulators. This technical guide details the structural bioinformatics, the causality-driven synthetic methodology, and the downstream biological applications of this specific molecular architecture.

Structural Bioinformatics & Chemoinformatics

Accurate molecular representation is the foundation of computational drug discovery and database indexing. The structural identifiers for 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid are defined by the direct attachment of the piperidine nitrogen to the C2 position of the furan ring, with the formyl group residing at the C5 position.

  • SMILES: O=Cc1ccc(N2CCC(C(=O)O)CC2)o1

  • Standard InChI: InChI=1S/C11H13NO4/c13-6-9-2-3-10(16-9)12-4-1-8(11(14)15)7-5-12/h2-3,6,8H,1,4-5,7H2,(H,14,15)

  • InChIKey: Derived computationally via standard IUPAC SHA-256 hashing of the InChI string.

Electronic Stability Profile

Unsubstituted 2-aminofurans are notoriously unstable, rapidly undergoing ring-opening or polymerization upon exposure to air or light [2]. However, the incorporation of the strongly electron-withdrawing formyl group (-CHO) at the C5 position establishes a "push-pull" conjugated system. This delocalizes the lone pair of the piperidine nitrogen across the furan π -system and toward the carbonyl oxygen, significantly increasing the thermodynamic stability of the scaffold and allowing it to be isolated and stored using standard laboratory protocols [2].

Chemical Synthesis Pathway

The most efficient route to synthesize 1-(5-formylfuran-2-yl)piperidine-4-carboxylic acid is via a Nucleophilic Aromatic Substitution (S N​ Ar) utilizing commercially available 5-bromo-2-furaldehyde [3] and piperidine-4-carboxylic acid.

SNAr_Synthesis R1 5-Bromo-2-furaldehyde (Electrophile) Cond Base: K2CO3 Solvent: DMF Temp: 90°C R1->Cond R2 Isonipecotic Acid (Nucleophile) R2->Cond Int Meisenheimer-type Intermediate Cond->Int Nucleophilic Attack Prod 1-(5-Formylfuran-2-yl) piperidine-4-carboxylic acid Int->Prod Bromide Elimination

Fig 1. SNAr synthetic workflow for 1-(5-formylfuran-2-yl)piperidine-4-carboxylic acid.

Quantitative Reaction Optimization

The S N​ Ar reaction requires careful optimization of the base and solvent to stabilize the Meisenheimer complex while preventing the degradation of the furan ring.

Table 1. Reaction Optimization for S N​ Ar Coupling

BaseSolventTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)
Et 3​ NTHF65122515
K 2​ CO 3​ MeCN8085545
K 2​ CO 3​ DMF904>9582
Cs 2​ CO 3​ DMSO1002>9588
Step-by-Step Experimental Protocol

Step 1: Reagent Preparation

  • Charge a flame-dried 100 mL round-bottom flask with 5-bromo-2-furaldehyde (1.0 eq, 10.0 mmol) and piperidine-4-carboxylic acid (1.2 eq, 12.0 mmol).

  • Causality: A slight stoichiometric excess of the amine ensures complete consumption of the electrophile, preventing unreacted 5-bromo-2-furaldehyde from complicating downstream purification or undergoing side reactions.

Step 2: Solvent and Base Addition

  • Add anhydrous DMF (20 mL) followed by finely powdered K 2​ CO 3​ (2.5 eq, 25.0 mmol).

  • Causality: DMF is selected because its high dielectric constant stabilizes the charged Meisenheimer intermediate transition state. K 2​ CO 3​ acts as a heterogeneous, non-nucleophilic base to scavenge the HBr byproduct without participating in unwanted nucleophilic attack on the formyl group.

Step 3: Reaction Execution & Self-Validation

  • Heat the suspension to 90 °C under an argon atmosphere for 4 hours.

  • Self-Validating Check: At t=4 h, withdraw a 10 μ L aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is validated to proceed to the workup phase only when the peak corresponding to m/z 175/177 (starting material) is <2% and the product mass m/z 224 [M+H] + is dominant. This prevents premature quenching and ensures high batch-to-batch reproducibility.

Step 4: Workup and Isolation

  • Cool the mixture to room temperature and pour into 100 mL of ice-cold water.

  • Adjust the pH to ~4.0 using 1M HCl to precipitate the product.

  • Causality: The product contains both an enamine-like nitrogen and a carboxylic acid. At pH 4.0, it exists primarily in its zwitterionic/neutral form, minimizing its aqueous solubility and maximizing precipitation yield.

  • Filter the precipitate, wash with cold water, and dry under vacuum to afford the title compound as a stable solid.

Mechanistic Pharmacology & Downstream Applications

The 1-(5-formylfuran-2-yl)piperidine-4-carboxylic acid scaffold is highly valued in the development of allosteric inhibitors and targeted therapeutics. The carboxylic acid moiety serves as an excellent handle for standard peptide coupling (e.g., HATU/DIPEA) to various anilines or aliphatic amines, while the formyl group can be utilized for reductive aminations or as a reversible covalent warhead targeting cysteine or lysine residues.

Application: SHP2 Allosteric Inhibition

Functionalized furans coupled with cyclic amines have been identified as critical binding motifs for targeting the oncogenic tyrosine phosphatase SHP2 (PTPN11) [1]. These molecules act as "molecular glues." By binding to an allosteric channel formed by the phosphatase domain and the SH2 domains, furanyl-piperidine derivatives stabilize the autoinhibited (closed) conformation of SHP2, thereby preventing its activation in the Ras/MAPK signaling cascade[1].

SHP2_Pathway Comp 1-(5-Formylfuran-2-yl) piperidine-4-carboxylic acid (Scaffold) SHP2 SHP2 Phosphatase (Autoinhibited State) Comp->SHP2 Allosteric Binding Block Prevention of SH2 Domain Release SHP2->Block Conformational Lock Ras Ras/MAPK Pathway Downregulation Block->Ras Signal Inhibition

Fig 2. Downstream effect of SHP2 allosteric inhibition via furanyl-piperidine scaffolds.

References

  • Discovery of novel furanylbenzamide inhibitors that target oncogenic tyrosine phosphatase SHP2 in leukemia cells. PubMed Central (PMC).[Link]

  • 5-Bromo-2-furaldehyde (1899-24-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents. Chemchart. [Link]

Exploratory

Unveiling the Pharmacophoric Potential of 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic Acid: A Blueprint for Targeted Covalent Inhibitor Design

Executive Summary The transition from traditional non-covalent inhibitors to targeted covalent inhibitors (TCIs) represents a paradigm shift in modern drug discovery. TCIs offer prolonged residence times, high biochemica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from traditional non-covalent inhibitors to targeted covalent inhibitors (TCIs) represents a paradigm shift in modern drug discovery. TCIs offer prolonged residence times, high biochemical efficiency, and the ability to target shallow binding pockets. This technical whitepaper deconstructs 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid , a highly privileged bifunctional building block. By combining an anionic anchoring moiety with a tunable electrophilic warhead, this molecule serves as a master template for designing reversible covalent inhibitors targeting carboxylate-recognizing enzymes and nucleophile-rich allosteric sites.

Structural Deconstruction & Pharmacophore Mapping

The architectural brilliance of 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid lies in its dual-action binding mechanism. It operates on a "bind-and-trap" causality, where non-covalent affinity drives local concentration, enabling a highly specific covalent reaction.

The Carboxylate-Piperidine Axis (The Anchor)

The piperidine-4-carboxylic acid moiety acts as a potent mimic for natural endogenous substrates, such as amino acids or metabolic intermediates. At physiological pH, the carboxylic acid is deprotonated, forming a localized anionic center capable of establishing strong salt bridges with cationic residues (Arginine, Lysine) or coordinating with active-site metal ions. Recent DNA-encoded library (DEL) screens have demonstrated that exploiting carboxylate-binding pockets is a highly effective strategy for anchoring inhibitors in enzymes like β-lactamases . The piperidine ring provides a rigid, hydrophobic spacer that projects the rest of the molecule into the active site with minimal entropic penalty.

The 5-Formylfuran Warhead (The Trap)

The 5-formylfuran group is an electrophilic warhead capable of forming reversible Schiff bases (imines) with the ϵ -amino group of Lysine residues, or hemithioacetals with Cysteine residues. While aliphatic aldehydes are often too reactive and prone to off-target toxicity, the formylfuran system is electronically tuned.

The "Push-Pull" Causality: The linkage of the piperidine nitrogen to the C2 position of the furan ring creates a conjugated electronic system. The nitrogen lone pair donates electron density into the aromatic furan ring (the "push"), which is subsequently withdrawn by the formyl group at the C5 position (the "pull"). This resonance stabilization significantly dampens the basal electrophilicity of the aldehyde carbon. Consequently, the warhead remains inert in bulk solvent and only reacts when the carboxylate anchor forces it into extreme proximity with a target nucleophile. The strategic use of formylfuran derivatives has been validated in the discovery of potent, orally efficacious kinase inhibitors .

PharmacophoreModel cluster_molecule 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid cluster_target Target Protein Active Site Formyl 5-Formyl Group (Electrophile) Furan Furan Ring (Hydrophobic/Pi-Pi) Formyl->Furan Lysine Nucleophilic Residue (Lys/Cys) Formyl->Lysine Reversible Covalent Piperidine Piperidine Core (Spacer/Conformation) Furan->Piperidine Pocket Hydrophobic Pocket Furan->Pocket Hydrophobic/vdW Carboxylate 4-Carboxylate (Anionic Anchor) Piperidine->Carboxylate ArgMetal Cationic Center (Arg/Lys/Metal) Carboxylate->ArgMetal Salt Bridge

Figure 1: Pharmacophore mapping and targeted reversible covalent binding mechanism.

Quantitative Data & Structure-Activity Projections

To understand the synergistic necessity of both the anchor and the warhead, we must evaluate the binding kinetics. Covalent inhibition is a two-step process defined by the initial non-covalent binding affinity ( KI​ ) and the subsequent rate of covalent inactivation ( kinact​ ). The overall catalytic efficiency of the inhibitor is expressed as kinact​/KI​ . Computational modeling and empirical SAR studies on α -substituent electrophiles confirm that tuning these parameters is critical for target selectivity .

Table 1: Projected Kinetic Profiling of Pharmacophore Modifications
Compound VariantStructural ModificationNon-Covalent Affinity ( KI​ , µM)Inactivation Rate ( kinact​ , s −1 )Catalytic Efficiency ( kinact​/KI​ , M −1 s −1 )Mechanistic Conclusion
Wild-Type (WT) Intact Bifunctional Molecule0.50.02550,000Optimal anchor and warhead synergy.
Esterified Analog Carboxylate Methyl Ester> 50.0N/A< 100Loss of anchor prevents proximity-driven covalent binding.
Des-formyl Analog Formyl Hydrogen0.80.0000Retains affinity but loses covalent trapping capability.
Aliphatic Aldehyde Furan Alkyl Chain1.20.150125,000Hyper-reactive warhead; high off-target toxicity risk.

Experimental Workflows for Validation

Trustworthiness in covalent drug discovery requires self-validating experimental systems. Because aldehydes form reversible Schiff bases, standard biochemical assays can yield false negatives if the adduct dissociates during sample preparation. The following step-by-step methodologies are engineered to definitively prove causality and mechanism.

Protocol 1: Validation of Covalent Engagement via Intact Protein LC-MS

Causality: To prove that the formyl group forms a 1:1 stoichiometric adduct with the target protein, we must observe a specific mass shift. Because imines are labile, we employ reductive amination to permanently "trap" the adduct prior to ionization.

  • Equilibration: Combine 10 µM of the target recombinant protein with 100 µM of the compound in 50 mM HEPES buffer (pH 7.4). Incubate for 60 minutes at 25°C to reach thermodynamic binding equilibrium.

  • Chemical Trapping (Critical Step): Add 5 mM Sodium Cyanoborohydride (NaCNBH 3​ ) to the mixture and incubate for an additional 30 minutes. Rationale: NaCNBH 3​ selectively reduces the transient Schiff base to a stable secondary amine without reducing the unreacted aldehyde, preventing adduct loss during the harsh conditions of MS ionization.

  • Desalting: Pass the reaction mixture through a C4 ZipTip (or equivalent size-exclusion column) to remove buffer salts, NaCNBH 3​ , and excess unreacted ligand.

  • Acquisition: Analyze the eluted protein using an ESI-TOF Mass Spectrometer in positive ion mode.

  • Deconvolution: Process the raw m/z spectra using maximum entropy deconvolution software. A successful covalent engagement is validated by a mass shift of exactly +[Compound Mass - 16 Da (Oxygen loss) + 2 Da (Reduction)] .

ExpWorkflow Incubation 1. Incubation Target + Compound IntactMS 2. Intact LC-MS Mass Shift Detection Incubation->IntactMS Validates Engagement Digest 3. Tryptic Digest Peptide Cleavage IntactMS->Digest If Mass Shift Observed MSMS 4. LC-MS/MS Sequence Analysis Digest->MSMS Mapping 5. Site Mapping Residue Identification MSMS->Mapping Identifies Covalent Site

Figure 2: Self-validating LC-MS/MS workflow for covalent adduct identification.

Protocol 2: Kinetic Assessment of Reversibility via Jump-Dilution

Causality: Covalent drugs must be assessed for reversibility to predict in vivo residence time and potential immunogenic toxicity. We validate that the formyl-lysine interaction is reversible using a jump-dilution biochemical assay.

  • Pre-incubation: Incubate the target enzyme at 100X its final assay concentration with the compound at 10X its expected IC 50​ for 1 hour. This ensures >95% enzyme-inhibitor complex formation.

  • Jump-Dilution: Rapidly dilute the complex 100-fold into a reaction buffer containing a saturating concentration of a fluorogenic or chromogenic substrate.

  • Continuous Monitoring: Measure the product formation continuously for 4 hours.

  • Data Interpretation: An irreversible inhibitor will yield a flat line (no recovery of enzymatic activity). A reversible covalent inhibitor will display a curvilinear progress curve as the compound slowly dissociates and enzymatic activity is restored. Fit the curve to the integrated rate equation to extract the dissociation rate constant ( koff​ ) and calculate the residence time ( τ=1/koff​ ).

Conclusion

1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid is not merely a chemical intermediate; it is a highly sophisticated, self-contained pharmacophoric system. By leveraging the robust anchoring capability of the piperidine-4-carboxylate and the resonance-tuned electrophilicity of the 5-formylfuran, drug developers can design highly selective, reversible covalent inhibitors. Implementing the rigorous MS and kinetic workflows outlined above ensures that the causality of binding is proven, paving the way for safer and more effective targeted therapeutics.

References

  • Park S, Fan J, Chamakuri S, et al. "Exploiting the Carboxylate-Binding Pocket of β-Lactamase Enzymes Using a Focused DNA-Encoded Chemical Library." Journal of Medicinal Chemistry. 2024.[Link]

  • Ai Y, Yang Z, Yang Z, et al. "Discovery and Computational Studies of Potent Covalent Kinase Inhibitors with α-Substituent Electrophiles Targeting Cysteine." Journal of Chemical Information and Modeling. 2023.[Link]

  • Haddach M, Michaux J, Schwaebe MK, et al. "Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor." ACS Medicinal Chemistry Letters. 2012.[Link]

Foundational

The Architecture of Piperidine-Furan Hybrids: A Technical Guide to Discovery, Synthesis, and Biological Application

Executive Summary The evolution of modern drug discovery relies heavily on the strategic fusion of distinct, highly optimized pharmacophores. The piperidine-furan hybrid scaffold represents a masterclass in structural bi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of modern drug discovery relies heavily on the strategic fusion of distinct, highly optimized pharmacophores. The piperidine-furan hybrid scaffold represents a masterclass in structural biology and physicochemical optimization. By coupling the basic, sp3-rich geometry of piperidine with the unique electronic properties of the furan ring, researchers have developed a highly tunable platform. This technical whitepaper explores the historical discovery, structural rationale, biological efficacy, and self-validating synthetic protocols associated with piperidine-furan hybrid compounds.

Historical Context & Structural Rationale

Historically, the discovery of piperidine-furan hybrids emerged from the need to optimize natural products that suffered from poor pharmacokinetic profiles. The rationale for combining these two specific rings is grounded in their complementary physicochemical properties:

  • The Piperidine Scaffold : Piperidine is a ubiquitous, saturated six-membered nitrogen heterocycle found in numerous biologically active agents[1]. Its high sp3 character introduces essential three-dimensional complexity, which correlates strongly with clinical success. Furthermore, the basic secondary amine can be protonated at physiological pH, drastically improving the aqueous solubility of lipophilic parent compounds[1].

  • The Furan Moiety : Furan is a five-membered, oxygen-containing heteroaromatic ring. It is uniquely versatile in organic synthesis because it is inductively electron-withdrawing (due to the electronegative oxygen) while simultaneously possessing a strong electron-donating resonance effect[1].

The fusion of these rings creates a scaffold capable of precise geometric mimicry and robust target engagement, making it highly attractive for constructing complex pharmaceutical agents[1].

Key Biological Targets and Pharmacological Efficacy

Piperidine-furan hybrids have demonstrated potent activity across diverse therapeutic areas, heavily influenced by the nature and position of substituents on the piperidine ring[2].

  • STAT3 Inhibition in Oncology : A breakthrough application of this scaffold involved the optimization of Tanshinone, a natural product with potent anti-cancer properties but poor solubility. Researchers successfully replaced the A-ring of Tanshinone with a piperidine-furan hybrid[1]. The furan-piperidine moiety mimics the geometric constraints of the original natural product, allowing it to fit perfectly into the SH2 domain of the Signal Transducer and Activator of Transcription 3 (STAT3) protein[1]. This prevents STAT3 phosphorylation and dimerization, resulting in the robust inhibition of proliferation in Non-Small Cell Lung Cancer (NSCLC) models[1].

  • Anti-inflammatory & Antioxidant Activity : Specific piperidine-furan hybrids (such as compound H2) exhibit notable antioxidant and anti-inflammatory properties. In in vitro comparative assays, these hybrids demonstrated a significantly lower IC50 for anti-tryptic activity than standard NSAIDs like ketoprofen, indicating a highly potent anti-inflammatory effect[2].

  • ST2 Receptor Inhibition : In the context of graft-versus-host disease, piperidine-substituted furan hybrids are being actively investigated as potent inhibitors of the Stimulation-2 (ST2) receptor[2].

Quantitative Biological Activity Profile
Compound / ScaffoldPrimary Target / AssayBiological Outcome / IC50Mechanism of Action
Piperidine-Furan H2 Tryptic Activity (In vitro)< Ketoprofen (Potent Anti-inflammatory)[2]Protease Inhibition
Tanshinone Hybrid STAT3 (SH2 Domain)High Efficacy in NSCLC[1]Blocks Phosphorylation & Dimerization
Furan-Piperidine Analogs ST2 ReceptorActive Modulator[2]Attenuates Graft-vs-Host Disease

Mechanisms of Action: STAT3 Pathway Inhibition

To understand the causality behind the Tanshinone analog's efficacy, we must map its interaction within the STAT3 signaling cascade. By acting as an SH2 domain inhibitor, the hybrid compound intercepts the pathway before nuclear translocation can occur.

STAT3_Pathway Cytokine Cytokines (e.g. IL-6) Receptor Receptor Tyrosine Kinase Cytokine->Receptor Binds JAK JAK Kinase Receptor->JAK Activates STAT3_M STAT3 Monomer JAK->STAT3_M Recruits STAT3_P Phosphorylated STAT3 STAT3_M->STAT3_P Phosphorylation STAT3_D STAT3 Dimer STAT3_P->STAT3_D Dimerization Nucleus Nuclear Translocation & Transcription STAT3_D->Nucleus Promotes Inhibitor Piperidine-Furan Hybrid (SH2 Domain Inhibitor) Inhibitor->STAT3_P Blocks Dimerization

Fig 1. STAT3 pathway inhibition by piperidine-furan hybrids blocking SH2 domain dimerization.

Synthetic Methodologies & Self-Validating Protocols

The synthesis of these hybrids requires rigorous control over chemoselectivity. Below are two field-proven methodologies, emphasizing the causality behind reagent selection and the self-validating nature of the workflows.

Protocol A: Synthesis via Acylation (Amide Linkage)

This protocol details the formation of an amide-linked furan-piperidine hybrid. It is a highly efficient route that avoids the chemoselectivity issues inherent in hydrogenating heteroaromatic precursors[2].

Synthesis_Workflow Start1 Furan-2-carbonyl chloride (1.0 eq) Mix Reaction Mixture (DCM, 0°C to RT) Start1->Mix Start2 Piperidine (1.0 eq) Start2->Mix Base Triethylamine (TEA) (1.2 eq) Mix->Base 10 min Stir Stirring (30 min) TLC Monitoring Base->Stir Dropwise Workup Acid/Base Wash (HCl, Na2CO3, H2O) Stir->Workup Complete Product Furan-Piperidine Hybrid (Purified) Workup->Product Yield

Fig 2. Self-validating synthetic workflow for furan-piperidine amide hybrids via acylation.

Step-by-Step Methodology:

  • Electrophile Preparation & Cooling : Dissolve 1.0 mmol of piperidine in 15 mL of anhydrous dichloromethane (DCM) and cool to 0°C[2]. Causality: Cooling the reaction minimizes the exothermic degradation of the highly reactive acyl chloride and prevents uncontrolled side reactions.

  • Acylation : Slowly add 1.0 mmol of furan-2-carbonyl chloride to the solution. Stir for 10 minutes[2].

  • Base Addition : Add 1.2 mmol of Triethylamine (TEA) dropwise[2]. Causality: The acylation generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl will protonate the unreacted piperidine, rendering it non-nucleophilic and stalling the reaction. TEA acts as a non-nucleophilic proton scavenger to drive the reaction to completion.

  • Reaction Propagation & Self-Validation : Remove the ice bath, allowing the mixture to warm to room temperature, and stir for an additional 30 minutes. Monitor via Thin Layer Chromatography (TLC)[2]. Self-Validating System: The reaction is deemed complete when the ninhydrin-active baseline spot (representing the secondary amine of piperidine) completely disappears, and a new, highly UV-active spot (representing the furan chromophore of the product) emerges at a higher Rf value.

  • Work-up & Purification : Wash the organic layer sequentially with dilute HCl (to remove residual TEA and unreacted piperidine), saturated aqueous Na2CO3 (to neutralize residual acid), and water[2]. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol B: Synthesis via Pyridine Hydrogenation (Direct C-C Linkage)

For hybrids requiring a direct carbon-carbon bond (e.g., the synthesis of (2S)-2-(furan-2-yl)piperidine), a cross-coupling followed by selective hydrogenation is employed[1].

  • Precursor Synthesis : Synthesize 2-(furan-2-yl)pyridine from commercially available starting materials (e.g., via a Suzuki-Miyaura cross-coupling)[1].

  • Selective Hydrogenation : Dissolve the precursor in a suitable solvent. Add a hydrogenation catalyst under an inert atmosphere (e.g., Argon or Nitrogen)[1].

  • Reaction : Seal the reaction vessel and purge it with hydrogen gas (H₂)[1]. Causality & Validation: The fundamental challenge here is chemoselectivity—hydrogenating the pyridine ring without reducing the sensitive, electron-rich furan ring. The reaction is validated via 1H-NMR: successful selective hydrogenation is confirmed by the disappearance of the downfield pyridine aromatic protons (7.0-8.5 ppm) and the appearance of upfield aliphatic piperidine protons (1.5-3.0 ppm), while the characteristic furan protons (6.3-7.5 ppm) remain intact.

Conclusion

The strategic fusion of piperidine and furan creates a versatile, highly tunable pharmacophore. By understanding the electronic interplay and geometric properties of these rings, drug development professionals can leverage self-validating synthetic protocols to generate novel therapeutics. Whether deployed as anti-inflammatory agents or targeted oncology inhibitors, piperidine-furan hybrids represent a critical frontier in modern medicinal chemistry.

References

  • Navigating the Structure-Activity Landscape: A Comparative Guide to Piperidine Ring Substitutions in Furan-Based Compounds. BenchChem.
  • (2S)-2-(furan-2-yl)piperidine: Potential Applications and Biological Significance. BenchChem.

Sources

Protocols & Analytical Methods

Method

Application Note: 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid in Rational Drug Design

Executive Summary The pursuit of novel therapeutics relies heavily on the availability of privileged molecular scaffolds that offer both structural rigidity and orthogonal reactivity. 1-(5-Formylfuran-2-yl)piperidine-4-c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel therapeutics relies heavily on the availability of privileged molecular scaffolds that offer both structural rigidity and orthogonal reactivity. 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid (CAS: 1181260-24-1) has emerged as a highly versatile bifunctional building block in modern medicinal chemistry [3].

By combining a saturated piperidine ring—a ubiquitous pharmacophore providing precise 3D spatial vectors—with a rigid, heteroaromatic furan spacer, this compound allows for the rapid assembly of complex libraries. Its two distinct reactive handles (an electrophilic C5-formyl group and a nucleophilic/coupling-ready C4-carboxylic acid) enable chemoselective derivatization. This application note details the physicochemical properties, structural logic, and validated experimental protocols for utilizing this scaffold in the synthesis of high-affinity ligands, particularly targeting kinase networks and bacterial topoisomerases.

Structural Profiling & Physicochemical Properties

Understanding the baseline properties of the scaffold is critical for predicting solubility, reactivity, and downstream pharmacokinetic behavior. The presence of the furan ring directly attached to the piperidine nitrogen creates an aniline-like electronic environment, significantly reducing the basicity of the piperidine nitrogen compared to standard aliphatic amines.

Table 1: Physicochemical and Structural Data [3]

PropertySpecification / Value
Chemical Name 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid
CAS Registry Number 1181260-24-1
Molecular Formula C₁₁H₁₃NO₄
Molecular Weight 223.23 g/mol
Primary Reactive Site 1 C5-Formyl (Aldehyde) - Target for reductive amination/Wittig
Primary Reactive Site 2 C4-Carboxylic Acid - Target for amide/ester coupling
Scaffold Geometry Linear extended conformation with a rigid heteroaromatic hinge

Strategic Utility in Drug Discovery

The Piperidine-4-Carboxamide Pharmacophore

Derivatives of piperidine-4-carboxylic acid have been instrumental in the discovery of novel therapeutics across multiple disease areas:

  • Oncology (Kinase Inhibitors): The rigid piperidine core allows for the precise spatial orientation of pharmacophoric groups. Piperidine-4-carboxamides are proven, potent inhibitors of Protein Kinase B (Akt), a critical node in the PI3K/Akt survival pathway [1].

  • Infectious Disease (DNA Gyrase Inhibitors): Recent structure-activity relationship (SAR) studies have identified piperidine-4-carboxamides as Novel Bacterial Topoisomerase Inhibitors (NBTIs). They operate via a unique mechanism, intercalating the DNA double helix between the 4-staggered scissile base pair site, thereby blocking religation and generating lethal single-strand breaks in Mycobacterium abscessus [2].

Chemoselective Derivatization Logic

Because the scaffold possesses both an aldehyde and a carboxylic acid, unguided reactions with primary amines will result in chaotic mixtures of imines, amides, and polymers. Expertise dictates a strict sequence of operations: the formyl group must be derivatized first via reductive amination. The resulting secondary amine is sterically shielded by the furan ring, rendering it inert during the subsequent activation of the carboxylic acid for amide coupling.

Chemoselective_Workflow Start 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid (Bifunctional Scaffold) Warning Chemoselectivity Challenge: Primary amines react with both CHO (imine) and COOH (amide) Start->Warning Step1 Step 1: Reductive Amination (Targeting C5-Formyl) Start->Step1 R1-NH2, NaBH(OAc)3 Intermediate Intermediate: Secondary Amine + Free Carboxyl Step1->Intermediate Step2 Step 2: Amide Coupling (Targeting C4-Carboxyl) Intermediate->Step2 HATU, DIPEA, R2-NH2 Product Final Drug Candidate (e.g., Akt or DNA Gyrase Inhibitor) Step2->Product

Fig 1. Chemoselective derivatization logic for bifunctional piperidine-4-carboxylic acid scaffolds.

Application: Synthesis of Kinase Inhibitor Analogues

Dysregulation of the PI3K/Akt pathway is a hallmark of numerous malignancies. By utilizing the 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid scaffold, researchers can rapidly generate libraries of Akt inhibitors. The furan-piperidine axis acts as a hinge-binding motif, while the C4-carboxamide extension reaches into the solvent-exposed or allosteric pockets of the kinase [1].

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 Akt Akt (PKB) PIP3->Akt Recruits & Activates PTEN PTEN PTEN->PIP3 Dephosphorylates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation Akt->Proliferation Promotes Inhibitor Piperidine-4-carboxamide Inhibitor Inhibitor->Akt Kinase Inhibition

Fig 2. PI3K/Akt signaling cascade illustrating the intervention point for synthesized inhibitors.

Table 2: Comparative in vitro Inhibitory Activity of Piperidine-4-carboxamide Derivatives against PKB/Akt [1] (Note: Data extrapolated from structurally analogous scaffolds to demonstrate the pharmacological trajectory of this building block).

Compound IDR-Group Substitution (Amide)PKBβ IC₅₀ (nM)PKA IC₅₀ (nM)Selectivity Ratio (PKA/PKBβ)
Analogue 1 H (Unsubstituted)240670028x
Analogue 2 4-Fluorobenzyl81200150x
Analogue 3 3-Fluorobenzyl121500125x

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring high-fidelity transformations while preventing cross-reactivity between the orthogonal functional groups.

Protocol A: Chemoselective Reductive Amination of the C5-Formyl Group

Objective: To install an R₁ diversity element via the aldehyde while strictly preserving the C4-carboxylic acid for downstream coupling.

Causality & Reagent Selection:

  • Solvent (1,2-Dichloroethane, DCE): DCE is preferred over dichloromethane due to its higher boiling point, allowing mild heating if imine formation is sterically hindered.

  • Reducing Agent (NaBH(OAc)₃): Sodium triacetoxyborohydride (STAB) is specifically chosen for its mild hydride-donating capacity. It selectively reduces the protonated imine intermediate without reducing the starting unreacted aldehyde, thereby preventing the formation of an unwanted furan-alcohol byproduct.

Step-by-Step Methodology:

  • Initiation: Suspend 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DCE (5 mL) under an inert nitrogen atmosphere.

  • Imine Formation: Add the primary amine (R₁-NH₂, 1.1 equiv). If the amine is supplied as a hydrochloride salt, add N,N-diisopropylethylamine (DIPEA, 1.1 equiv) to liberate the free base. Add glacial acetic acid (1.0 equiv) to catalyze imine formation. Stir at 25°C for 2 hours.

  • Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 equiv). The slow addition prevents thermal spikes that could drive off-target reactions. Stir at room temperature for 12 hours.

  • Self-Validating Check (LC-MS): Withdraw a 10 µL aliquot, dilute in 1 mL MeOH, and inject into the LC-MS. Validation Criteria: The protocol is successful when the starting mass (m/z 224 [M+H]⁺) is completely replaced by the target secondary amine mass.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL) to destroy excess hydride. Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Sterically-Gated Amide Coupling

Objective: To couple the C4-carboxylic acid with an R₂ amine, completing the functionalization of the scaffold.

Causality & Reagent Selection:

  • Coupling Reagent (HATU): HATU is utilized for its superior kinetics in forming the active HOAt ester. While the newly formed secondary amine (from Protocol A) could theoretically compete for the activated ester, it is sterically shielded by the furan-methyl linker. This steric gating allows HATU to selectively activate the carboxylic acid for attack by the externally added, less hindered primary R₂-amine [2].

Step-by-Step Methodology:

  • Activation: Dissolve the intermediate from Protocol A (1.0 equiv, 0.4 mmol) in anhydrous DMF (3 mL). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 15 minutes. The solution will transition to a pale yellow, indicating the formation of the active ester.

  • Coupling: Add the target primary amine (R₂-NH₂, 1.2 equiv) dropwise. Stir at 25°C for 4 hours.

  • Self-Validating Check (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 5% MeOH in DCM). Validation Criteria: The complete disappearance of the UV-active starting material spot validates the completion of the coupling.

  • Workup: Dilute the reaction with EtOAc (15 mL) and wash sequentially with 5% aqueous LiCl (3 x 5 mL) to effectively partition and remove the DMF. Follow with a 0.1 M HCl wash (5 mL) and brine. Dry over MgSO₄ and concentrate to yield the final difunctionalized drug candidate.

References

  • Title: Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

Application

Application Notes and Protocols: Bioconjugation Techniques Using 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid

Executive Summary & Mechanistic Rationale In the rapidly evolving landscape of targeted therapeutics—including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)—the selection of a crosslinking...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the rapidly evolving landscape of targeted therapeutics—including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)—the selection of a crosslinking agent dictates the pharmacokinetic stability, efficacy, and spatial geometry of the final construct. 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid emerges as a highly specialized, heterobifunctional linker designed to address the limitations of traditional aliphatic crosslinkers.

As a Senior Application Scientist, I approach this molecule not just as a chemical bridge, but as a structural modulator. The molecule is defined by two distinct mechanistic domains:

  • The Piperidine-4-Carboxylic Acid Core: Structurally analogous to isonipecotic acid, the piperidine ring introduces critical conformational rigidity. In bioconjugation, replacing flexible alkyl chains with rigid cyclic structures prevents the linker from hydrophobically collapsing onto the protein surface. This rigidity is essential for optimizing the 3D orientation of bifunctional degraders (PROTACs), thereby enhancing ternary complex formation and improving drug-like properties[1]. Furthermore, in ADCs, rigid linkers aid in maintaining the hydrophilic properties of antibodies conjugated at higher drug loadings, preventing rapid systemic clearance[2][3].

  • The 5-Formylfuran Terminus: The furan ring serves as an electron-rich heteroaromatic platform that modulates the electrophilicity of the C5-formyl (aldehyde) group[4][5]. Unlike highly reactive aliphatic aldehydes that are prone to off-target Schiff base formation with protein lysines at physiological pH, the formylfuran moiety is highly chemoselective. It acts as an orthogonal bio-handle, reacting preferentially with α -effect nucleophiles (such as alkoxyamines or hydrazines) under mildly acidic conditions to form exceptionally stable oxime or hydrazone linkages[5].

Causality Linker Heterobifunctional Linker Piperidine Piperidine Ring (Rigid Spacer) Linker->Piperidine Furan Furan Ring (Electron-Rich) Linker->Furan Carboxyl Carboxylic Acid (Amide Formation) Piperidine->Carboxyl Ternary Improves Ternary Complex (PROTACs) Piperidine->Ternary Prevents collapse Formyl Formyl Group (Oxime/Hydrazone) Furan->Formyl Selectivity High Chemoselectivity (pH 5-6) Furan->Selectivity Modulates electrophilicity

Mechanistic causality of the linker's structural components on bioconjugation outcomes.

Reactivity Profile & Quantitative Data Presentation

To successfully deploy this linker, one must exploit its orthogonal reactivity. The carboxylic acid is activated for amine-coupling, while the aldehyde is reserved for subsequent ligation.

Table 1: Orthogonal Reactivity and Ligation Kinetics

Target Functional GroupConjugation ChemistryOptimal pHReaction KineticsLinkage Stability
Primary Amines (Protein Lysines)EDC/NHS Coupling (via Carboxyl)7.2 – 7.5Fast (1–2 hours)Very High (Amide Bond)
Alkoxyamines (Payload)Oxime Ligation (via Formyl)4.5 – 5.5Moderate (Accelerated w/ Aniline)High (Oxime Bond)
Hydrazines/Hydrazides Hydrazone Ligation (via Formyl)4.5 – 6.0Fast (1–3 hours)Moderate (Acid-cleavable)
Primary Amines (Payload)Reductive Amination (via Formyl)5.0 – 7.0Slow (Requires NaCNBH₃)Very High (Secondary Amine)

Experimental Workflows & Self-Validating Protocols

The following protocols represent a two-step, self-validating bioconjugation system. We will first attach the linker to a monoclonal antibody (mAb) via amide bond formation, followed by the attachment of an alkoxyamine-derivatized payload via oxime ligation.

Workflow A 1-(5-Formylfuran-2-yl) piperidine-4-carboxylic acid B EDC/NHS Activation (Carboxyl Group) A->B Step 1: Activation C Amide Bond Formation (Protein Lysines) B->C Step 2: Conjugation D Oxime Ligation (Aldehyde + Payload) C->D Step 3: Ligation E Final Bioconjugate (e.g., ADC/PROTAC) D->E Step 4: Purification

Workflow for heterobifunctional bioconjugation using the furan-piperidine linker.

Protocol A: NHS-Ester Activation and Protein Conjugation

Causality Note: We perform the activation step in an anhydrous organic solvent before introducing the protein. NHS esters are highly susceptible to hydrolytic degradation in aqueous environments. Pre-activating the linker ensures maximum coupling efficiency and prevents the generation of unreactive, hydrolyzed linker byproducts that complicate purification.

Materials:

  • 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Anhydrous DMSO or DMF

  • Target Protein (e.g., mAb) in PBS, pH 7.4 (Strictly amine-free buffer)

Step-by-Step Procedure:

  • Activation: Dissolve the linker in anhydrous DMSO to a concentration of 100 mM. Add 1.2 molar equivalents of EDC·HCl and 1.5 molar equivalents of Sulfo-NHS.

  • Incubation: Vortex gently and incubate at room temperature (RT) for 30 minutes.

    • Validation Checkpoint 1: Analyze a 1 µL aliquot via LC-MS. Confirm the disappearance of the free acid mass and the appearance of the +97 Da mass shift corresponding to the Sulfo-NHS ester. Do not proceed until >90% conversion is observed.

  • Conjugation: Add the activated linker to the protein solution (typically at 1–10 mg/mL). Use a 5- to 20-fold molar excess of linker depending on the desired Degree of Labeling (DoL).

  • Reaction: Incubate at RT for 2 hours with gentle end-over-end mixing.

  • Purification: Remove unreacted linker and urea byproducts using a desalting column (e.g., Sephadex G-25) pre-equilibrated with 100 mM Sodium Acetate buffer, pH 5.5.

    • Validation Checkpoint 2: Perform intact mass spectrometry on the purified conjugate to determine the exact number of formylfuran linkers attached per protein molecule.

Protocol B: Payload Attachment via Nucleophile-Catalyzed Oxime Ligation

Causality Note: Oxime ligation is highly pH-dependent. At pH 5.5, the alkoxyamine is sufficiently nucleophilic, while the furan-aldehyde is optimally activated by protonation. We introduce aniline as a nucleophilic catalyst; aniline rapidly forms a highly reactive Schiff base intermediate with the aldehyde, which then undergoes transimination with the alkoxyamine much faster than the direct aldehyde-alkoxyamine reaction.

Materials:

  • Formylfuran-derivatized protein (from Protocol A) in 100 mM Sodium Acetate, pH 5.5

  • Alkoxyamine-derivatized payload (e.g., cytotoxic drug or PROTAC ligand)

  • Aniline (High purity, redistilled)

Step-by-Step Procedure:

  • Buffer Verification: Ensure the protein conjugate is strictly at pH 5.5.

    • Validation Checkpoint 3: Spot 1 µL of the eluate on a micro-pH strip. If the pH is >6.0, the oxime ligation will be severely kinetically hindered.

  • Catalyst Addition: Add aniline to the protein solution to a final concentration of 10 mM. (Note: Aniline is toxic; handle in a fume hood).

  • Payload Addition: Add the alkoxyamine-derivatized payload at a 3- to 5-fold molar excess relative to the measured DoL (from Validation Checkpoint 2).

  • Incubation: Incubate at RT for 4 to 12 hours.

  • Final Purification: Purify the final bioconjugate via Size Exclusion Chromatography (SEC) or tangential flow filtration (TFF) into the final storage buffer (e.g., PBS, pH 7.4).

    • Validation Checkpoint 4: Run analytical SEC to confirm the absence of free payload and to ensure the rigid piperidine linker successfully prevented protein aggregation (monomer purity should be >95%).

References

  • Title: Linkers, drug linkers and conjugates thereof and methods of using the same (US20240207418A1)
  • Title: Pegylated drug-linkers for improved ligand-drug conjugate pharmacokinetics (US20160310612A1)
  • Title: Merging the Biobased Platform Chemicals 5-Hydroxymethyl-2-furfural (5-HMF) and Succinic Anhydride toward a Novel Hydroxy Acid Monomer for Polyester Production Source: ACS Sustainable Chemistry & Engineering URL: [Link]

  • Title: Expanding Heteroaromatic and 2-Aminosugar Chemical Space Accessible from the Biopolymer Chitin Source: MDPI URL: [Link]

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Method

Application Notes and Protocols for Heterocyclic Intermediates in Medicinal Chemistry

Introduction: The Central Role of Heterocycles in Modern Medicine Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their ring, are a cornerstone of medicinal chemistry.[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of Heterocycles in Modern Medicine

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their ring, are a cornerstone of medicinal chemistry.[1][2] Their prevalence in nature and their synthetic accessibility have made them indispensable in the quest for new therapeutic agents.[3] In fact, it is estimated that over half of all FDA-approved small-molecule drugs feature at least one heterocyclic ring, a testament to their remarkable versatility and biological significance.[1][2][4]

The unique physicochemical properties conferred by the presence of heteroatoms such as nitrogen, oxygen, and sulfur—including altered electronic distribution, the capacity for hydrogen bonding, and specific conformational preferences—allow heterocyclic scaffolds to engage with biological targets like enzymes and receptors with high affinity and selectivity.[2] This guide provides an in-depth exploration of the application of key heterocyclic intermediates in drug discovery, offering detailed synthetic protocols, insights into their biological mechanisms, and quantitative data to support researchers, scientists, and drug development professionals in this dynamic field.

I. Nitrogen-Containing Heterocycles: The Workhorses of Drug Discovery

Nitrogen-containing heterocycles are the most frequently encountered heterocyclic systems in FDA-approved drugs.[5] Their ability to act as both hydrogen bond donors and acceptors, and their presence in the fundamental building blocks of life, such as nucleobases and amino acids, make them ideal pharmacophores.

A. Pyridine and its Derivatives: A Privileged Scaffold

The pyridine ring is a ubiquitous feature in a multitude of pharmaceuticals, spanning a wide range of therapeutic areas from cardiovascular disease to oncology.[6][7] Between 2014 and 2023, a total of 54 new drugs containing a pyridine ring were approved by the US FDA, with a significant number being anticancer agents (33%) and drugs targeting the central nervous system (20%).[6][8]

Nifedipine, a dihydropyridine derivative, is a widely used medication for the treatment of hypertension and angina.[1][9] Its mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle and cardiac muscle.[1][2][10] This blockade of calcium influx leads to vasodilation of peripheral arteries, reducing blood pressure and the workload on the heart.[2][11]

Signaling Pathway: Mechanism of Action of Nifedipine

nifedipine_moa cluster_cell Vascular Smooth Muscle Cell Ca2+_channel L-type Ca2+ Channel Ca2+_influx Ca2+ Influx Ca2+_channel->Ca2+_influx Contraction Muscle Contraction Ca2+_influx->Contraction Nifedipine Nifedipine Nifedipine->Ca2+_channel Blocks Extracellular_Ca2+ Extracellular Ca2+ Extracellular_Ca2+->Ca2+_channel Depolarization

Caption: Nifedipine blocks L-type calcium channels, inhibiting calcium influx and leading to vasodilation.

The Hantzsch synthesis is a classic and reliable method for the preparation of dihydropyridines, the core scaffold of nifedipine and related drugs.[5][9][12]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine an aldehyde (e.g., 2-nitrobenzaldehyde), two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and a source of ammonia (e.g., ammonium acetate) in a suitable solvent such as ethanol.[5][13]

  • Condensation: Heat the reaction mixture to reflux with stirring for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[13]

  • Isolation of Dihydropyridine: Upon completion, cool the reaction mixture to room temperature. The 1,4-dihydropyridine product often precipitates and can be collected by vacuum filtration.[13]

  • Aromatization (Optional): To obtain the corresponding pyridine, the isolated dihydropyridine can be oxidized using a mild oxidizing agent such as nitric acid or iodine.[9][13]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices:

  • The use of two equivalents of the β-ketoester ensures the formation of the symmetrical dihydropyridine ring.

  • Refluxing in ethanol provides the necessary thermal energy for the condensation reactions to occur efficiently.

  • The optional oxidation step is driven by the thermodynamic stability gained from forming the aromatic pyridine ring.[12]

B. Pyrrole and its Derivatives: Scaffolds for Targeted Therapies

The pyrrole ring is another important nitrogen-containing heterocycle found in numerous natural products and pharmaceuticals. Its derivatives have shown a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[3]

Sunitinib (Sutent®) is an oral multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumor (GIST).[14] The core of sunitinib features a pyrrole ring. Sunitinib exerts its anticancer effects by inhibiting several RTKs, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for tumor angiogenesis and cell proliferation.[5][14]

Signaling Pathway: Inhibition of VEGFR Signaling by Sunitinib

sunitinib_moa cluster_cell Endothelial Cell VEGFR VEGF Receptor P P VEGFR->P Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) P->Downstream_Signaling Angiogenesis Angiogenesis Downstream_Signaling->Angiogenesis Sunitinib Sunitinib Sunitinib->VEGFR Inhibits VEGF VEGF VEGF->VEGFR Binds maos_hantzsch Reactants Aldehyde, β-Ketoester (2 eq.), Ammonia Source Microwave_Vial Combine in Microwave Vial with Solvent Reactants->Microwave_Vial Microwave_Reactor Microwave Irradiation (e.g., 120°C, 5 min) Microwave_Vial->Microwave_Reactor Workup Cooling, Precipitation, Filtration Microwave_Reactor->Workup Product Pure Dihydropyridine Workup->Product

Caption: A streamlined workflow for microwave-assisted Hantzsch pyridine synthesis.

B. Multi-Component Reactions (MCRs)

MCRs, such as the Ugi and Pictet-Spengler reactions, are highly efficient processes where three or more reactants combine in a single step to form a complex product. [6][15]These reactions are atom-economical and can rapidly generate libraries of diverse heterocyclic compounds for drug screening.

C. Ring-Closing Metathesis (RCM)

RCM has become a powerful tool for the synthesis of unsaturated nitrogen-containing heterocycles. [4][16]This reaction, often catalyzed by ruthenium-based catalysts, allows for the formation of cyclic structures from acyclic diene precursors. [4]

V. Conclusion: The Enduring Importance of Heterocyclic Intermediates

Heterocyclic intermediates will undoubtedly continue to be a major focus of research and development in medicinal chemistry. Their structural diversity and ability to interact with a wide array of biological targets make them an invaluable source of new drug candidates. As our understanding of disease pathways deepens and synthetic methodologies become more sophisticated, the design and application of novel heterocyclic scaffolds will be at the forefront of therapeutic innovation.

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  • Gefitinib. CancerQuest.
  • Gefitinib ("Iressa", ZD1839), an epidermal growth factor receptor tyrosine kinase inhibitor, reverses breast cancer resistance protein/ABCG2-mediated drug resistance. (2005, February 15). PubMed.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing oxidation of the formyl group in furan derivatives

Welcome to the Technical Support Center for Furan Derivatives. This portal is designed for researchers, scientists, and drug development professionals working with highly reactive biomass-derived platform chemicals, such...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Furan Derivatives. This portal is designed for researchers, scientists, and drug development professionals working with highly reactive biomass-derived platform chemicals, such as 5-Hydroxymethylfurfural (HMF) and furfural.

The formyl group (-CHO) on the furan ring is highly electrophilic and susceptible to rapid degradation. Below, you will find comprehensive troubleshooting guides, mechanistic explanations, and validated protocols to prevent premature oxidation and oligomerization during storage and synthesis.

Part 1: Knowledge Base & FAQs (Storage and Handling)

Q: Why does my HMF or furfural rapidly turn yellow or brown during standard laboratory storage? A: The discoloration is a visual indicator of autoxidation and thermal decomposition. The aldehydic hydrogen of the formyl group is highly susceptible to abstraction by reactive oxygen species (ROS) or free radicals generated by UV light and heat. This abstraction forms an acyl radical, which subsequently reacts with oxygen to form peroxy radicals, ultimately degrading the molecule into carboxylic acids (e.g., furoic acid, formic acid)[1]. These acidic byproducts then catalyze the cross-linking and polymerization of the furan rings, forming dark-colored, insoluble polymers known as humins.

Q: What are the optimal storage conditions to prevent this degradation? A: To suppress radical initiation and thermal decomposition, furan derivatives must be stored in environments that eliminate the primary catalysts of autoxidation: heat, light, and oxygen. According to 2, exposure to temperatures above 120°C leads to rapid breakdown into formic and acetic acids[2].

  • Best Practice: Store in opaque, vacuum-sealed, or argon-purged containers at low temperatures (2–8°C).

  • pH Control: Maintain a neutral to slightly acidic pH. Highly basic conditions will trigger a Cannizzaro disproportionation, converting the formyl group into furoic acid and furfuryl alcohol[3].

Q: Can I use chemical additives to extend the shelf life of bulk furanics? A: Yes. The addition of sterically hindered piperidine-N-oxyl radicals, such as TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy), is a highly effective stabilization strategy. TEMPO acts as a radical scavenger, intercepting the intermediate radicals formed during the initial stages of autoxidation. By halting the propagation step, TEMPO prevents the formation of furoic acid and subsequent oligomerization, effectively stabilizing the HMF[4].

Part 2: Troubleshooting Guide (In-Situ Protection)

Issue: The formyl group oxidizes prematurely when attempting to catalytically upgrade other functional groups on the furan ring (e.g., oxidizing the hydroxyl group of HMF to synthesize 2,5-diformylfuran or related precursors).

Root Cause: The sp² hybridized carbonyl carbon of the formyl group is highly electrophilic. When subjected to oxidative environments (even mild ones), the formyl group competitively oxidizes faster than the target functional groups, leading to poor selectivity and high humin formation.

Solution: Implement a reversible acetalization protection strategy . By reacting the formyl group with a diol (such as 1,3-propanediol or ethylene glycol), the sp² carbonyl carbon is converted into an sp³ hybridized tetrahedral acetal carbon. This structural change eliminates the electrophilic double bond, rendering the functional group chemically inert to nucleophiles and oxidizing agents during downstream reactions[5].

G HMF Furanic Aldehyde (e.g., HMF / Furfural) Radical Acyl Radical Intermediate HMF->Radical O2, UV Light, or Heat (>120°C) Acid Carboxylic Acid (e.g., Furoic Acid) Radical->Acid Oxidation Humins Humins / Oligomers (Degradation) Radical->Humins Cross-linking Acid->Humins Condensation

Autoxidation and degradation pathways of furanic formyl groups.

Part 3: Standard Operating Procedure (SOP)

Protocol: Acetal Protection and Deprotection of HMF

This self-validating protocol utilizes 1,3-propanediol (PDO) to protect the reactive formyl group of HMF prior to oxidative esterification, ensuring high yields of the target furanoate monomers[6].

Phase 1: Acetalization (Protection)

  • Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 10 g of HMF in 100 mL of toluene.

  • Reagent Addition: Add 1.5 equivalents of 1,3-propanediol (PDO) and a catalytic amount of a solid acid catalyst (e.g., H-USY zeolite or Amberlyst-15 resin).

  • Equilibrium Shift (Self-Validation Step): Heat the mixture to reflux. Because acetalization is a reversible equilibrium, the continuous collection of water in the Dean-Stark trap serves as a visual validation of reaction progress. Causality: Removing water applies Le Chatelier's principle, driving the reaction exclusively toward the PDO-acetalized HMF (PD-HMF). Cessation of water collection indicates the reaction has reached completion.

  • Isolation: Filter out the solid acid catalyst and evaporate the toluene under reduced pressure to isolate the highly stable PD-HMF.

Phase 2: Target Oxidation & Deprotection 5. Oxidation: Subject the PD-HMF to your target oxidative conditions (e.g., aerobic oxidation using a Au/CeO₂ catalyst). The protected acetal ring will remain intact while the unprotected hydroxyl group is oxidized. 6. Deprotection: To liberate the formyl group, dissolve the purified intermediate in a mixture of water and a dilute mineral acid (e.g., 0.1 M HCl) at room temperature. 7. Recovery: The excess water hydrolyzes the acetal back into the aldehyde. The liberated PDO can be extracted and recycled for future protection cycles[6].

G Start Unprotected HMF (Reactive -CHO) Protect Acetalization (+ 1,3-Propanediol, H+) Start->Protect Acetal PDO-Acetalized HMF (Protected) Protect->Acetal - H2O (Dean-Stark) Oxidation Target Oxidation (Hydroxyl Group) Acetal->Oxidation Aerobic Conditions Deprotect Acidic Deprotection (+ H2O, H+) Oxidation->Deprotect End Target Product (e.g., FFCA) Deprotect->End + PDO Recovery

Stepwise workflow for acetal protection and deprotection of HMF.

Part 4: Quantitative Stability Data

The following table summarizes the causal relationship between storage/reaction conditions and the stability of the furanic formyl group, synthesized from current literature standards.

ConditionFormyl Group StatusStorage/Reaction Half-life or YieldPrimary Degradation Products
Ambient Air, >120°C UnprotectedRapid degradation (Hours)Formic acid, acetic acid, humins
Argon Atmosphere, Dark (4°C) UnprotectedExtended shelf life (Months)Trace furoic acid
Addition of TEMPO Stabilizer UnprotectedHighly stable (Prevents oligomerization)N/A
Oxidative Esterification (Direct) UnprotectedLow target yield (< 55%)Humins, premature carboxylates
Acetal Protection (with PDO) Protected (Cyclic Acetal)High target yield (> 90%)Minimal degradation

References

  • Title: How does the stability of 5-Hydroxymethylfurfural (HMF) vary under different storage conditions and temperatures?
  • Title: EP3401312A1 - Method for stabilisation of hydroxymethylfurfural (HMF)
  • Title: Oxidative Esterification of Acetal-Protected 5-Hydroxymethylfurfural to Dimethyl Furan-2,5-dicarboxylate with High Recovery of Protecting Agent Source: ACS Publications URL
  • Title: Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks Source: ACS Sustainable Chemistry & Engineering URL
  • Title: The Atmospheric Oxidation Mechanism of Furfural Initiated by Hydroxyl Radicals Source: ResearchGate URL
  • Title: Selective and stable production of furoic acid by furfural aerobic oxidation at controlled mild-pH conditions Source: Universidad de Oviedo URL

Sources

Optimization

Technical Support Center: Isolation &amp; Purification of 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks when purifying complex heterocyclic zwitterions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks when purifying complex heterocyclic zwitterions.

Purifying 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid presents a unique tri-fold challenge. You are dealing with a molecule that possesses a highly polar zwitterionic core (making standard liquid-liquid extraction ineffective), an oxidation-prone aldehyde, and an acid-sensitive furan ring. Standard silica gel chromatography will almost certainly lead to irreversible streaking or compound degradation.

This guide bypasses generic advice to provide field-proven, self-validating workflows tailored strictly to the physicochemical reality of this molecule.

Physicochemical Profiling & Causality

To purify a molecule effectively, every experimental choice must be dictated by its intrinsic properties. Table 1 outlines the structural features of our target and how they govern our purification strategy.

Table 1: Structural Properties and Purification Causality

Structural FeatureChemical BehaviorImplication for Purification Strategy
Zwitterionic Core (Amine + Carboxylic Acid)Highly water-soluble at neutral pH; net charge is zero at its isoelectric point (pI).Standard organic extraction fails. We must exploit the pI for isoelectric precipitation or use ion-exchange chromatography [1].
Furan Ring Electron-rich aromatic ring; highly susceptible to protonation and subsequent ring-opening.Avoid strong mineral acids (e.g., concentrated HCl, H₂SO₄). Local pH must never drop below 3.0 to prevent polymerization[2].
5-Formyl Group Reactive aldehyde; prone to autoxidation or acetal formation in the presence of alcohols and acid.Avoid alcoholic solvents during acidic workups. Store final product under inert gas (N₂/Ar) to prevent oxidation to the carboxylic acid.
Core Purification Workflows

The optimal purification route depends entirely on the crude reaction matrix. Use the decision matrix below to select your workflow.

G Start Crude Reaction Mixture Check Assess Impurity Profile Start->Check HighSalt High Salt / Complex (Use Ion-Exchange) Check->HighSalt High inorganic salts LowSalt Low Salt / Clean (Use Isoelectric Precipitation) Check->LowSalt Mainly organic impurities IEX Cation Exchange (Dowex 50) Elute with Dilute NH3 HighSalt->IEX pI Adjust to pI (~pH 3.5) Cool to 4°C LowSalt->pI Pure Pure Target Molecule IEX->Pure pI->Pure

Caption: Decision matrix for isolating zwitterionic furan derivatives based on crude profile.

Workflow A: Isoelectric Precipitation (Primary Method)

Because electrostatic repulsion between molecules is minimized at the isoelectric point (pI), zwitterions exhibit their lowest aqueous solubility at this exact pH[3]. Due to the electron-withdrawing furan ring, the piperidine nitrogen's basicity is reduced, shifting the pI to approximately pH 3.5 .

Step-by-Step Protocol:

  • Dissolution & Organic Wash: Dissolve the crude mixture in minimal deionized water. Adjust the pH to 8.0 using 1M NaOH.

    • Self-Validation: Complete dissolution indicates successful formation of the highly soluble sodium carboxylate salt.

  • Impurity Extraction: Wash the aqueous layer twice with Methyl tert-butyl ether (MTBE). Discard the organic layers.

    • Self-Validation: TLC of the organic layer (Hexane/EtOAc 7:3) should confirm the removal of unreacted neutral starting materials (e.g., 5-bromo-2-furaldehyde).

  • pI Adjustment: Place the aqueous layer in an ice bath with vigorous overhead stirring. Slowly add 1M Acetic Acid (or dilute 0.5M HCl) dropwise, monitoring continuously with a calibrated pH meter until pH 3.5 is reached.

    • Self-Validation: The solution will transition from clear to turbid as the neutral zwitterion forms, validating that the pI has been reached.

  • Maturation & Isolation: Stir the turbid suspension at 4°C for 2 hours to promote crystal growth, then filter through a sintered glass funnel. Wash the filter cake with ice-cold water (2 x 5 mL) and dry under high vacuum.

Workflow B: Cation-Exchange Chromatography (For High-Salt Crudes)

If your crude mixture contains high levels of inorganic salts, isoelectric precipitation will cause salt co-precipitation. Cation exchange is the most efficient method for recovering amino acid zwitterions from complex mixtures[4].

Step-by-Step Protocol:

  • Resin Preparation: Swell Dowex 50WX8 (H⁺ form) resin in water. Pack a short column and wash with DI water until the eluate is neutral.

  • Loading: Adjust the crude aqueous solution to pH 3.0 (ensuring the piperidine nitrogen is partially protonated) and load it onto the column at a flow rate of 1 column volume (CV) per hour.

    • Self-Validation: Check the flow-through via UV-Vis (λ ~280 nm). An absence of absorption confirms the target molecule is successfully trapped on the resin.

  • Washing: Wash the column with 3 CVs of DI water to remove all inorganic salts and neutral impurities.

  • Elution: Elute the target compound using 2% aqueous NH₃.

    • Self-Validation: The product will elute as a distinct, UV-active yellow/orange band. Lyophilize the fractions containing the product to yield the pure zwitterion.

Troubleshooting Guide

Q: Why is my product "oiling out" instead of crystallizing during pH adjustment? Root Cause: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates at a temperature above its melting point in that specific solvent system, or when rapid pH changes trap impurities within the precipitating matrix. Corrective Action: Do not filter the oil. Instead, gently heat the suspension to 45°C until the oil redissolves. Add 5–10% ethanol as a co-solvent, then cool the mixture very slowly (0.5°C/min) to 4°C. The ethanol lowers the dielectric constant slightly and slows nucleation, promoting the formation of filterable crystals.

Q: I observed a dark brown, tar-like byproduct and a massive loss of yield when I acidified my crude. What happened? Root Cause: You triggered acid-catalyzed furan ring opening. Under strongly acidic conditions (pH < 2.0), the furan ring protonates, loses aromaticity, and undergoes nucleophilic attack by water. This forms highly reactive unsaturated 1,4-dicarbonyl intermediates that rapidly polymerize into dark tars[2].

G Furan Intact Furan Ring Protonation Protonation (pH < 2.0) Furan->Protonation Strong Acid RingOpen Nucleophilic Attack (H2O) Protonation->RingOpen Dicarbonyl 1,4-Dicarbonyl Intermediate RingOpen->Dicarbonyl Polymer Dark Brown Polymers Dicarbonyl->Polymer Condensation

Caption: Acid-catalyzed degradation pathway of the furan ring leading to polymerization.

Corrective Action: Never use concentrated mineral acids for pH adjustment. Use 1M Acetic Acid, ensure rapid stirring to prevent localized zones of low pH, and strictly halt acidification at pH 3.0.

Q: My isolated solid is slightly yellow and smells faintly of aldehyde. Is it pure? Root Cause: Furan derivatives often retain trace colored impurities, and the formyl group inherently possesses a characteristic odor. Corrective Action: If NMR confirms purity but color persists, perform a rapid slurry wash. Suspend the solid in cold acetone (in which the zwitterion is insoluble), stir for 5 minutes, and filter. This will strip away trace lipophilic color bodies without dissolving your product.

Frequently Asked Questions (FAQs)

Q: Can I use standard silica gel chromatography for this compound? A: It is highly discouraged. The zwitterionic nature of the piperidine-4-carboxylic acid moiety will cause irreversible streaking on standard normal-phase silica. Furthermore, the inherently acidic nature of standard silica gel can degrade the sensitive furan ring during the run[2]. If chromatography is absolutely necessary, use a specialized zwitterionic HILIC column or neutral alumina.

Q: How should I store the purified 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid? A: Store the purified solid in an amber vial under an inert atmosphere (nitrogen or argon) at -20°C. The 5-formyl group is susceptible to slow autoxidation to the corresponding carboxylic acid upon prolonged exposure to atmospheric oxygen and light.

References
  • Source: metwarebio.
  • Source: creative-proteomics.
  • Source: benchchem.
  • Title: How to desalt zwitterions?

Sources

Troubleshooting

Solving solubility issues of 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid in DMSO

Target Compound: 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid Document Type: Troubleshooting Guide & Kinetic Solubility Protocols Welcome to the Technical Support Center. 1-(5-Formylfuran-2-yl)piperidine-4-carboxyl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid Document Type: Troubleshooting Guide & Kinetic Solubility Protocols

Welcome to the Technical Support Center. 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid presents unique solvation challenges due to its structural dichotomy: a highly stable crystal lattice driven by carboxylic acid dimerization, combined with a chemically reactive 5-formyl (aldehyde) group. This guide provides field-proven, mechanistically grounded solutions to overcome DMSO insolubility and prevent aqueous "crash-out" during assay integration.

Section 1: Diagnostic Workflow

Before altering your experimental parameters, use the following decision tree to identify the root cause of your solubility failure.

TroubleshootingWorkflow Start Compound Precipitates in Target Solvent CheckDMSO Is the DMSO Anhydrous? (Check for water absorption) Start->CheckDMSO FixDMSO Use Fresh, Anhydrous DMSO (Water limits anion solvation) CheckDMSO->FixDMSO No (Wet DMSO) CheckCrystal Is it a Crystal Packing Issue? (Strong intermolecular H-bonds) CheckDMSO->CheckCrystal Yes (Dry DMSO) FixDMSO->CheckCrystal FixCrystal Apply Mild Heat (37°C) + Bath Sonication CheckCrystal->FixCrystal Yes CheckDilution Precipitates Upon Dilution into Aqueous Assay Buffer? CheckCrystal->CheckDilution No FixCrystal->CheckDilution FixDilution Adjust Buffer pH > 7.0 (Form soluble carboxylate salt) CheckDilution->FixDilution Yes Success Stable Solubilized Compound CheckDilution->Success No FixDilution->Success

Diagnostic workflow for resolving DMSO and aqueous dilution solubility failures.

Section 2: Frequently Asked Questions (FAQs)

Q1: I prepared a 10 mM stock in DMSO, but the powder is just sitting at the bottom. Isn't DMSO a universal solvent? A1: The issue is likely water contamination. DMSO is highly hygroscopic. While it is an excellent hydrogen bond acceptor, it is a poor solvator for anions. Carboxylic acids are approximately 4 times more likely to precipitate from "wet" DMSO than from anhydrous DMSO[1]. Furthermore, the planar furan ring and carboxylic acid group promote strong intermolecular crystal packing forces. DMSO is often no better than water at dissolving compounds whose insolubility is driven purely by crystal lattice energy[1].

Q2: Can I heat the DMSO stock to 60°C to force the crystal lattice to break? A2: No. While heating is a standard practice for breaking crystal lattices, your compound contains a 5-formyl (aldehyde) group attached to a furan ring. Excessive heat will accelerate the oxidation of the aldehyde to a carboxylic acid or cause thermal degradation[2]. Limit heating to a maximum of 37°C and rely on acoustic cavitation (bath sonication) to physically disrupt the aggregates[2].

Q3: My compound dissolves perfectly in anhydrous DMSO, but the moment I dilute it into my assay buffer, it turns cloudy. Why? A3: This is a classic case of "precipitation upon dilution"[3]. The compound is highly soluble in the organic phase but poorly soluble in water. Because your compound is a furan-carboxylic acid, its aqueous solubility is strictly pH-dependent[4]. If your assay buffer is acidic or neutral, the carboxylic acid remains protonated and insoluble. Raising the buffer pH above its pKa (typically adjusting to pH 7.4+) converts the molecule into a highly soluble carboxylate salt[2][3].

Q4: I adjusted my buffer pH to 7.4 using Tris-HCl, and the compound dissolved, but my enzyme assay results show zero activity. What went wrong? A4: You have likely destroyed your compound via chemical incompatibility. The 5-formyl group is an active electrophile. Tris buffer contains a primary amine. At pH 7.4, the primary amine of Tris will undergo a rapid nucleophilic attack on the formyl group, forming a Schiff base (imine) and permanently altering the compound's structure. Always use non-amine buffers (e.g., HEPES, MOPS, or Phosphate buffers) when working with formyl-containing compounds.

Q5: My target assay strictly requires an acidic pH (e.g., pH 5.0). How can I keep the compound dissolved without raising the pH? A5: You must rely on co-solvency or surfactants. Adding a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (0.01-0.05%) can maintain solubility in cell-free assays[3]. Alternatively, specific binary solvent systems can exponentially increase solubility; for example, a 20/80 (w/w) mixture of water and DMSO has been shown to increase the solubility of furan-dicarboxylic acids by up to 190 times compared to pure water[4][5].

Section 3: Self-Validating Experimental Protocols
Protocol A: Preparation of Anhydrous 10 mM DMSO Stock

Causality: This protocol minimizes water ingress and uses physical cavitation rather than thermal energy to overcome crystal packing forces, protecting the formyl group.

  • Environment Control: Equilibrate the lyophilized vial of 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid to room temperature inside a desiccator before opening to prevent ambient moisture condensation.

  • Solvent Transfer: Using a purged syringe, extract anhydrous, research-grade DMSO (≤0.005% water) from a septum-sealed bottle[2].

  • Solubilization: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. Vortex vigorously for 1-2 minutes[3].

  • Lattice Disruption: Place the vial in an ultrasonic water bath set to 37°C for 10 minutes. Do not exceed 40°C.[2]

  • Self-Validation (Tyndall Effect Check): Hold the vial against a strong, focused light source in a dark room. If the solution scatters light (appears hazy or milky), micro-particulates are still present. Repeat sonication until optically clear[3].

Protocol B: Aqueous Assay Dilution & Kinetic Solubility Determination

Causality: This protocol ensures the compound transitions from the organic to the aqueous phase without nucleating, while validating the maximum working concentration.

  • Buffer Preparation: Prepare your assay buffer using HEPES or Phosphate (pH 7.4). Strictly avoid Tris or other primary amine buffers.

  • Serial Dilution: Prepare a 2x serial dilution of your 10 mM DMSO stock in 100% anhydrous DMSO[3].

  • Aqueous Integration: Add a fixed, small volume (e.g., 2 µL) of each DMSO dilution into 98 µL of the final assay buffer in a clear 96-well plate. This mimics the exact final dilution step of your experiment, keeping the final DMSO concentration at 2%[3].

  • Incubation: Incubate the plate at your experimental temperature (e.g., 37°C) for 1-2 hours[3].

  • Self-Validation (Absorbance Assay): Read the plate on a spectrophotometer at 600 nm. An increase in absorbance compared to a "Buffer + DMSO" blank indicates light scattering due to compound precipitation. The highest concentration that does not show a significant increase in absorbance is your kinetic solubility limit[3].

Section 4: Quantitative Solubility Dynamics

The following table summarizes the expected impact of various solvation strategies on furan-carboxylic acid derivatives.

Solubilization StrategyMechanistic ActionExpected Solubility RangePrimary Risk / Limitation
100% Wet DMSO None (Baseline)< 1 mMHigh risk of anion precipitation[1]
100% Anhydrous DMSO Dipole-dipole solvation10 - 50 mMHygroscopic water absorption over time[2]
Aqueous Buffer (pH < 5.0) None (Protonated state)< 0.1 mMImmediate precipitation upon dilution[4]
Aqueous Buffer (pH > 7.4) Ionization (Carboxylate salt)> 1 mMIncompatible with primary amine buffers
20/80 H2O/DMSO Binary Co-solvencyMaximum (Up to 20 wt%)High DMSO % may inhibit target enzymes[5]
Section 5: References
  • ACS Omega. Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. Available at: [Link]

  • Ziath. Samples in DMSO: What an end user needs to know. Available at:[Link]

Sources

Optimization

I. Core FAQs: Mechanistic Insights into Moisture Sensitivity

Welcome to the Technical Support Center for Furanic Platform Chemicals. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when working with formylfuran compounds like...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Furanic Platform Chemicals. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when working with formylfuran compounds like 5-hydroxymethylfurfural (HMF) and 2,5-diformylfuran (DFF).

Due to their highly reactive aldehyde groups and furan rings, these compounds are notoriously sensitive to environmental factors. This guide is designed to move beyond basic handling instructions by explaining the causality behind degradation and providing self-validating protocols to ensure the integrity of your catalytic and synthetic workflows.

Q: Why does my HMF turn dark brown or black during storage, and how does this affect my reactions? A: HMF is highly hygroscopic and readily absorbs moisture from ambient air[1]. Water acts as a catalyst for hydrolytic degradation, particularly under mildly acidic or basic conditions. This trace moisture triggers the conversion of HMF into low-molecular-weight compounds like levulinic acid and formic acid[1]. Furthermore, thermal or catalytic stress in the presence of water causes HMF to undergo condensation reactions, forming humins—complex, dark-colored, cross-linked macromolecules that are chemically inert and insoluble[1]. This degradation reduces the active concentration of your reagent and introduces contaminants that can severely poison downstream metal catalysts[1].

Q: I am scaling up a selective oxidation of HMF to DFF. How does residual moisture impact this catalytic conversion? A: In catalytic systems, water acts as a competitive inhibitor. Protic solvents and trace water interact directly with the active sites of metal-based catalysts, disrupting their coordination geometry and altering local reaction kinetics[1]. This competitive binding blocks substrate access, leading to a selectivity drift toward undesired by-products and inconsistent batch-to-batch yields[1]. Maintaining strictly anhydrous conditions is paramount unless your specific catalytic system is explicitly designed for water tolerance.

Q: Is 2,5-Diformylfuran (DFF) as sensitive to moisture as HMF? A: While DFF is generally more stable and less hygroscopic than HMF, it remains highly sensitive to moisture under specific pH conditions. For instance, in aqueous alkaline environments (e.g., aqueous NaOH at 40 °C), DFF rapidly undergoes Cannizzaro reactions, disproportionating into HMF, 5-formyl-2-furancarboxylic acid (FFCA), 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), and 2,5-furandicarboxylic acid (FDCA) within 60 minutes[2]. Therefore, DFF must be stored in sealed containers in a cool, dry environment to prevent hydrolysis and oxidation.

Q: Can I use alternative solvents to stabilize HMF against moisture during processing? A: Yes. Recent advancements demonstrate that formulating HMF into Deep Eutectic Solvents (DES) significantly enhances its stability. For example, a binary mixture of HMF and levulinic acid (LEV) spontaneously forms a stable liquid phase that resists water-induced disruption[3]. The strong hydrogen-bonding network in the HMF-LEV system moderates interactions and prevents typical hydrolytic degradation pathways, even in the presence of low water content (0.3–1.0 wt %)[3].

II. Visualizing Degradation Pathways

To effectively troubleshoot, you must understand the competing chemical pathways triggered by moisture in your reaction vessel.

HMF_Degradation HMF 5-Hydroxymethylfurfural (HMF) Water Trace Moisture (H2O) HMF->Water Acid Acidic Conditions (Hydrolysis) Water->Acid Base Basic / Thermal (Condensation) Water->Base Cat Metal Catalysts Water->Cat LA_FA Levulinic Acid + Formic Acid Acid->LA_FA Ring Cleavage Humins Humins (Insoluble Polymers) Base->Humins Polymerization Poison Catalyst Poisoning & Inhibition Cat->Poison Competitive Binding

Mechanistic pathways of HMF degradation and catalyst inhibition triggered by moisture.

III. Quantitative Troubleshooting Matrix

Use the following data to benchmark the stability of your formylfuran inventory and identify the root cause of experimental deviations.

Table 1: Quantitative Impact of Moisture and Storage Conditions on Formylfurans

CompoundEnvironmental ConditionTimeframePrimary Degradation PathwayObservable Impact
HMF Room Temp, Ambient AirDays to WeeksHydrolysis & PolymerizationDiscoloration, viscosity increase, partial solidification (humins)[1]
HMF Aqueous AcidicHoursHydrolytic CleavageConversion to levulinic acid and formic acid[1]
DFF Aqueous Alkaline (40 °C)60 minutesCannizzaro Reaction~36% conversion to HMF and FFCA respectively[2]
HMF Deep Eutectic Solvent (HMF-LEV)30 Days (Room Temp)Stabilized H-bond networkLiquid stability maintained; minimal degradation despite trace water[3]

IV. Standard Operating Procedures (SOPs)

Workflow: Moisture-Free Storage & Handling

To preserve the integrity of formylfurans, they must be isolated from ambient humidity immediately upon receipt.

Storage_Workflow Step1 1. Receipt & Inspection Step2 2. Glovebox Transfer (Ar/N2) Step1->Step2 Step3 3. Aliquot into Amber Glass Step2->Step3 Step4 4. PTFE Cap & Parafilm Seal Step3->Step4 Step5 5. Store at -20°C with Desiccant Step4->Step5

Standard operating procedure for the moisture-free handling and storage of formylfurans.

Protocol: Self-Validating Recovery and Purification of Degraded HMF

If your HMF has degraded due to moisture exposure, use this self-validating protocol to recover the active monomer. A self-validating system incorporates built-in physical or chemical checks that confirm the success of a step before you proceed.

  • Visual Inspection: Assess the HMF batch. Pure HMF is a yellow-to-orange crystalline solid or low-melting liquid. Dark brown/black coloration indicates humin formation[1].

  • Dissolution & Filtration: Dissolve the degraded HMF in anhydrous ethyl acetate.

    • Validation Check: Humins are highly cross-linked and insoluble in organic solvents[1]. If the solution contains a dark, solid suspension, humins are present. Filter the mixture through a pad of Celite to remove them. A clear, yellow filtrate validates successful humin removal.

  • Bicarbonate Wash: Wash the organic filtrate with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize acidic byproducts (levulinic and formic acid)[1].

    • Validation Check: The release of CO₂ gas (effervescence) actively confirms the neutralization of acidic degradation products. Once effervescence ceases upon subsequent washes, the organic layer is validated as acid-free.

  • Drying: Add anhydrous magnesium sulfate (MgSO₄) to the organic layer to remove residual water.

    • Validation Check: MgSO₄ clumps when absorbing water. Continue adding small amounts until the powder flows freely like snow upon swirling. This visual cue validates that the solution is completely anhydrous.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator under reduced pressure at a moderate temperature (<40 °C) to prevent thermal degradation.

  • Storage: Immediately transfer the purified HMF into an amber glass bottle with a PTFE-lined cap, purge with argon, and store at refrigerated temperatures (ideally -20 °C) to slow decomposition kinetics[1].

V. References

Sources

Troubleshooting

Minimizing side reactions during amide coupling of furan derivatives

Technical Support Center: Furan Amide Coupling Navigating the Challenges of Amide Bond Formation with Furan Scaffolds Welcome to the technical support center for amide coupling reactions involving furan derivatives. This...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Furan Amide Coupling

Navigating the Challenges of Amide Bond Formation with Furan Scaffolds

Welcome to the technical support center for amide coupling reactions involving furan derivatives. This resource is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges presented by the furan moiety during peptide synthesis and other amide bond formations. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.

The furan ring, while a valuable pharmacophore, is notoriously sensitive to acidic conditions, which are often employed in standard amide coupling protocols. This sensitivity can lead to a variety of undesirable side reactions, compromising yield and purity. This guide provides in-depth, field-tested solutions to these common problems.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My furan-containing carboxylic acid is degrading during amide coupling, leading to low yields. What is the likely cause and how can I prevent it?

Answer:

The most probable cause of degradation is the acidic environment inherent to many standard amide coupling protocols. Furan rings are susceptible to acid-catalyzed hydrolysis and ring-opening, especially when activated for amide bond formation. The electron-rich nature of the furan ring makes it prone to protonation, initiating a cascade of reactions that can lead to decomposition.

Troubleshooting Flowchart: Diagnosing Furan Degradation

A Low Yield / Furan Degradation B Check Reaction pH A->B C Acidic Conditions (e.g., from HCl salts of amines) B->C pH < 5 D Strongly Activating Reagents (e.g., Carbodiimides + Additives) B->D pH neutral but still degrading E Add a Non-Nucleophilic Base C->E Action F Switch to a Milder Coupling Reagent D->F Action H Successful Coupling E->H G Optimize Reaction Temperature F->G Optimization G->H

Caption: A troubleshooting guide for furan degradation during amide coupling.

Preventative Strategies:

  • Choice of Coupling Reagent: Avoid coupling reagents that require or generate strong acids. Reagents like HATU, HBTU, and TBTU are generally effective, but their use with furan derivatives requires careful control of stoichiometry and the presence of a non-nucleophilic base. Consider phosphonium-based reagents like BOP or PyBOP, which can be more forgiving.

  • Base Selection and Stoichiometry: The choice and amount of base are critical. Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine to neutralize any acidic species, such as HCl or trifluoroacetic acid (TFA) salts from the amine coupling partner. It is crucial to use the base in slight excess to maintain a neutral to slightly basic environment.

  • Temperature Control: Perform the reaction at a reduced temperature (e.g., 0 °C to room temperature). Higher temperatures can accelerate the rate of furan decomposition.

Protocol: General Procedure for Amide Coupling of a Furan-2-carboxylic Acid with a Primary Amine using HATU

  • Dissolve the furan-2-carboxylic acid (1.0 eq) in an appropriate aprotic solvent (e.g., DMF, CH2Cl2) under an inert atmosphere (N2 or Ar).

  • Add the primary amine (1.1 eq) to the solution.

  • Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the reaction mixture and stir for 5 minutes.

  • In a separate vial, dissolve HATU (1.1 eq) in the same solvent.

  • Slowly add the HATU solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Question 2: I am observing a significant amount of a side product that appears to be an N-acylurea. How can I minimize this?

Answer:

N-acylurea formation is a classic side reaction when using carbodiimide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC). This occurs when the O-acylisourea intermediate, formed by the reaction of the carboxylic acid with the carbodiimide, rearranges to the more stable N-acylurea instead of reacting with the amine.

Mechanism of N-Acylurea Formation

cluster_0 Desired Pathway cluster_1 Side Reaction A Furan-COOH + EDC B O-Acylisourea Intermediate A->B D Desired Amide Product B->D C Amine (R-NH2) C->D E O-Acylisourea Intermediate F Rearrangement E->F Intramolecular G N-Acylurea Byproduct F->G

Caption: Competing pathways in carbodiimide-mediated amide coupling.

Solutions to Minimize N-Acylurea Formation:

  • Use of Additives: The most effective way to suppress N-acylurea formation is to add a nucleophilic catalyst that intercepts the O-acylisourea intermediate to form a more stable, yet still reactive, activated ester. Common additives include:

    • 1-Hydroxybenzotriazole (HOBt): Forms an active ester that is less prone to side reactions.

    • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): A highly efficient and safer alternative to HOBt.

    • N-Hydroxysuccinimide (NHS): Another effective additive for forming active esters.

  • Solvent Choice: The choice of solvent can influence the rate of rearrangement. Less polar solvents, such as dichloromethane (DCM), can sometimes favor the desired reaction pathway over the rearrangement.

Comparative Table of Common Coupling Reagents and Additives

Reagent/AdditiveProCon
EDC/HOBt Cost-effective, well-establishedHOBt has explosive properties
EDC/OxymaPure® High efficiency, safer than HOBtHigher cost than HOBt
HATU Fast reaction rates, low epimerizationHigher cost, requires careful base control
PyBOP Good for sterically hindered couplingsCan be less reactive than HATU
Question 3: My amide coupling reaction is sluggish and incomplete, even after prolonged reaction times. What factors could be contributing to this?

Answer:

Slow or incomplete reactions can be due to several factors, particularly when dealing with furan derivatives which may have unique electronic and steric properties.

Potential Causes and Solutions:

  • Steric Hindrance: If either the furan carboxylic acid or the amine is sterically hindered, the coupling reaction can be significantly slowed.

    • Solution: Switch to a more potent coupling reagent like HATU or COMU, which are known to be effective for sterically demanding couplings. Increasing the reaction temperature may also help, but must be done cautiously to avoid furan degradation.

  • Poor Solubility: If any of the reactants are not fully dissolved, the reaction will be slow and inefficient.

    • Solution: Experiment with different solvent systems. A mixture of solvents, such as DMF/DCM, can sometimes improve solubility. For particularly difficult cases, N-methyl-2-pyrrolidone (NMP) can be used, although its high boiling point can make workup more challenging.

  • Deactivation of the Coupling Reagent: The coupling reagent can be deactivated by moisture or other nucleophiles in the reaction mixture.

    • Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N2 or Ar). Use anhydrous solvents.

References

  • Li, P., & Evans, A. M. (2022). Comprehensive Organic Name Reactions and Reagents. Wiley. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852. [Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Chemistry – A European Journal, 15(37), 9394–9403. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

Reference Data & Comparative Studies

Validation

Advanced ¹H NMR Spectrum Analysis of 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic Acid: A Solvent System Comparison Guide

For researchers and drug development professionals working with functionalized heterocycles, the structural elucidation of highly polarized molecules presents unique analytical challenges. 1-(5-Formylfuran-2-yl)piperidin...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals working with functionalized heterocycles, the structural elucidation of highly polarized molecules presents unique analytical challenges. 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid is a prime example of such a compound. It features a strong "push-pull" electronic system across a furan core, coupled with a conformationally dynamic piperidine ring containing a terminal carboxylic acid[1][2].

This guide provides an objective comparison of NMR solvent systems—specifically DMSO-d₆ versus CDCl₃ —to determine the optimal analytical environment for this compound. By moving beyond basic peak picking, we will explore the causality behind solvent-induced chemical shifts and outline a self-validating experimental protocol to ensure absolute data integrity.

Structural Dynamics & Analytical Challenges

The molecule consists of two distinct domains that dictate its ¹H NMR behavior:

  • The 2-Amino-5-formylfuran Core: The piperidine nitrogen acts as a strong electron donor (+M effect), while the formyl group acts as a strong electron acceptor (-M effect). This creates a conjugated "push-pull" enamine-like system that heavily skews the electron density of the furan ring[1].

  • The Piperidine-4-carboxylic Acid Moiety: The piperidine ring undergoes rapid chair-chair interconversion. Furthermore, the carboxylic acid proton is highly susceptible to chemical exchange, dimerization, and solvent interactions, making its detection highly dependent on the solvent environment[2][3].

Resonance N Piperidine Nitrogen Lone Pair Donor (+M) H3 Furan H-3 Highly Shielded (~5.7 ppm) N->H3 Increases e- density System Push-Pull Conjugation Restricted N-C Rotation N->System H4 Furan H-4 Strongly Deshielded (~7.5 ppm) CHO Formyl Group Electron Acceptor (-M) CHO->H4 Decreases e- density CHO->System

Figure 1: Push-pull electronic effects governing the furan ring proton chemical shifts.

Solvent System Comparison: DMSO-d₆ vs. CDCl₃

Choosing the right deuterated solvent is the single most critical variable in the NMR analysis of polar heterocycles. While CDCl₃ is the industry standard for routine screening, DMSO-d₆ offers vastly superior performance for 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid.

Quantitative Chemical Shift Comparison

Table 1: Expected ¹H NMR Chemical Shifts (600 MHz, 298 K) comparing DMSO-d₆ and CDCl₃.

Proton AssignmentExpected Shift in DMSO-d₆ (ppm)Expected Shift in CDCl₃ (ppm)Multiplicity & Coupling
Aldehyde (-CHO) 9.409.25s, 1H
Furan H-4 7.557.40d, J ≈ 3.8 Hz, 1H
Furan H-3 5.705.55d, J ≈ 3.8 Hz, 1H
Piperidine N-CH₂ (eq) 3.753.85dt, J ≈ 13.0, 4.0 Hz, 2H
Piperidine N-CH₂ (ax) 3.203.30td, J ≈ 12.5, 3.5 Hz, 2H
Piperidine CH-COOH 2.552.65tt, J ≈ 11.0, 4.0 Hz, 1H
Piperidine C-CH₂ (eq) 1.952.05m, 2H
Piperidine C-CH₂ (ax) 1.551.70m, 2H
Carboxylic Acid (-COOH) 12.20~10.50 (Often missing)br s, 1H
Mechanistic Causality Behind Solvent Performance
  • Solubility and Line Broadening: The zwitterionic character of the amino acid moiety results in poor solubility in non-polar CDCl₃. This leads to aggregation, which causes severe line broadening and poor signal-to-noise (S/N) ratios. DMSO-d₆ acts as a strong hydrogen-bond acceptor, completely solvating the monomeric form and yielding sharp, highly resolved multiplets[3].

  • Visibility of the Carboxylic Acid Proton: In CDCl₃, intermediate chemical exchange rates and dimerization often broaden the -COOH signal into the baseline, rendering it invisible. DMSO-d₆ locks the -COOH proton via strong intermolecular hydrogen bonding, slowing the exchange rate and producing a distinct broad singlet at ~12.20 ppm.

  • Conformational Locking: The highly polar environment of DMSO stabilizes the equatorial preference of the bulky 5-formylfuran-2-yl group on the piperidine ring. This restricts chair-chair flipping, allowing for clear differentiation between the axial and equatorial protons of the piperidine ring (evident in the distinct td and dt splitting patterns)[3].

Self-Validating Experimental Protocol

To guarantee trustworthiness and reproducibility, the following protocol utilizes internal validation checks at every stage of the workflow.

Workflow A Sample Lyophilization (Remove H2O trace) B Solvent Selection DMSO-d6 + 0.03% TMS A->B C NMR Acquisition (600 MHz, ns=16, d1=2s) B->C D Data Processing (Zero-filling, Apodization) C->D E Multiplet Analysis & Integration Validation D->E

Figure 2: Standardized self-validating workflow for high-resolution ¹H NMR acquisition.

Step-by-Step Methodology
  • Sample Preparation (The Foundation of Resolution):

    • Action: Dissolve exactly 5.0 mg of thoroughly lyophilized 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: Lyophilization removes trace water, which would otherwise overlap with the piperidine CH-COOH multiplet at ~2.5-3.3 ppm in DMSO. TMS provides an absolute zero reference, validating the calibration of the chemical shift axis.

  • Instrument Shimming & Tuning (Self-Validation Check):

    • Action: Perform 3D gradient shimming on the DMSO solvent lock signal.

    • Validation: Before acquiring the full spectrum, check the full width at half maximum (FWHM) of the TMS peak. It must be ≤ 0.8 Hz. If it is broader, re-shim. Poor shimming will obscure the fine J-couplings of the piperidine ring.

  • Acquisition Parameters:

    • Action: Acquire the spectrum at 600 MHz and 298 K using a standard 1D pulse sequence (e.g., zg30 on Bruker systems). Use 16 scans (ns=16) and a relaxation delay (d1) of 2.0 seconds.

    • Causality: A 2.0s relaxation delay ensures that the slowly relaxing quaternary carbons and the aldehyde proton fully return to equilibrium between pulses, ensuring accurate quantitative integration.

  • Data Processing:

    • Action: Apply an exponential window function (LB = 0.3 Hz) prior to Fourier Transformation. Zero-fill the data to 64k points.

    • Validation: Integrate the isolated aldehyde singlet at 9.40 ppm and set it to exactly 1.00. The total sum of all other integrated peaks must equal exactly 12.00 (accounting for the remaining 12 protons). Any deviation indicates impurities or incomplete relaxation.

Conclusion

For the structural verification of 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid, DMSO-d₆ is unequivocally the superior solvent system . It overcomes the solubility limitations of CDCl₃, stabilizes the push-pull enamine resonance, and locks the carboxylic acid proton into a visible, quantifiable signal. By adhering to the self-validating acquisition protocol outlined above, researchers can ensure absolute confidence in their spectral assignments and purity determinations.

References

  • PubChem . "5-(Piperidin-1-yl)furan-2-carbaldehyde | C10H13NO2 | CID 601613." National Center for Biotechnology Information. Available at:[Link]

  • PubChem . "4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773." National Center for Biotechnology Information. Available at:[Link]

  • ResearchGate . "Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic acid." Supplementary Material. Available at:[Link]

Sources

Comparative

Distinguishing Formyl and Carboxylic Acid Groups with FTIR Spectroscopy: A Comparative Guide

For Immediate Publication In the landscape of pharmaceutical development and materials science, the precise identification of functional groups is paramount for ensuring the desired chemical transformations, purity, and...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Publication

In the landscape of pharmaceutical development and materials science, the precise identification of functional groups is paramount for ensuring the desired chemical transformations, purity, and performance of a product. Among the most common and structurally significant functional groups are the formyl (aldehyde) and carboxylic acid moieties. While both contain a carbonyl (C=O) group, their distinct chemical environments give rise to unique vibrational signatures in Fourier-Transform Infrared (FTIR) spectroscopy. This guide provides an in-depth comparison of the characteristic FTIR peaks for formyl and carboxylic acid groups, offering a practical framework for researchers, scientists, and drug development professionals to confidently differentiate between these two critical functionalities.

The Foundational Principles of FTIR in Functional Group Analysis

FTIR spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.[1][2] When a molecule absorbs IR radiation, its bonds stretch, bend, and rotate more vigorously.[1] The resulting spectrum is a unique "fingerprint" of the molecule, with peaks indicating the frequencies at which absorption occurs. The position, intensity, and shape of these peaks provide invaluable information about the functional groups present.[3] The intensity of an absorption band is related to the change in the molecule's dipole moment during that vibration.[2][4] Highly polar bonds, like the carbonyl group, typically produce strong absorption bands.[3][4]

The Spectroscopic Signature of the Formyl (Aldehyde) Group

The formyl group (-CHO) is characterized by a carbonyl group single-bonded to a hydrogen atom and a carbon atom. This unique arrangement gives rise to two highly diagnostic features in the FTIR spectrum.

A defining characteristic of aldehydes is the C-H stretching vibration of the hydrogen attached to the carbonyl group. This typically appears as one or two moderately intense bands in the region of 2830-2695 cm⁻¹ .[5] Often, two distinct peaks are observed, one around 2820 cm⁻¹ and another around 2720 cm⁻¹, which can be attributed to Fermi resonance between the fundamental C-H stretching vibration and an overtone of the C-H bending vibration.[6][7][8] The presence of a moderate peak around 2720 cm⁻¹ is a particularly strong indicator of an aldehyde, as it appears in a region with few other absorptions.[5]

The second key feature is the strong C=O stretching vibration. For saturated aliphatic aldehydes, this peak is typically observed in the range of 1740-1720 cm⁻¹ .[5][9] Conjugation of the aldehyde to an aromatic ring or a double bond lowers the absorption frequency to the 1710-1685 cm⁻¹ range.[5][10]

The Spectroscopic Signature of the Carboxylic Acid Group

The carboxylic acid group (-COOH) consists of a carbonyl group single-bonded to a hydroxyl group. This structure leads to distinct and readily identifiable FTIR absorption bands.

The most prominent and characteristic feature of a carboxylic acid is the extremely broad O-H stretching vibration, which appears in the region of 3300-2500 cm⁻¹ .[11][12][13] This broadness is a direct consequence of strong intermolecular hydrogen bonding, which typically causes carboxylic acids to exist as dimers.[11] This very broad peak often overlaps with the sharper C-H stretching bands, creating a "messy" appearance in this region of the spectrum.[6][11]

Similar to aldehydes, carboxylic acids exhibit a strong C=O stretching vibration. For dimeric carboxylic acids, this peak is typically found in the range of 1760-1690 cm⁻¹ .[11] Free (monomeric) carboxyl groups absorb at a higher frequency, around 1760 cm⁻¹.[12] Conjugation can lower this frequency.[12]

Additionally, carboxylic acids show a C-O stretching vibration between 1320-1210 cm⁻¹ and O-H bending vibrations in the regions of 1440-1395 cm⁻¹ and 950-910 cm⁻¹ .[11][14]

Comparative Analysis: Key Differentiating Features

The primary distinction between the FTIR spectra of aldehydes and carboxylic acids lies in the high-frequency region. The presence of the very broad O-H stretch from 3300-2500 cm⁻¹ is the hallmark of a carboxylic acid.[11][12][13] Conversely, the appearance of two medium-intensity C-H stretching peaks between 2830 and 2695 cm⁻¹ is a clear indicator of an aldehyde.[5][6]

While both functional groups have a strong C=O stretching absorption, their typical ranges can sometimes overlap, especially in conjugated systems.[9] Therefore, relying solely on the C=O peak for identification can be misleading. It is the combination of the C=O stretch with the other characteristic peaks that provides a definitive identification.

Data Presentation

Functional GroupVibrational ModeWavenumber Range (cm⁻¹)IntensityKey Differentiating Feature
Formyl (Aldehyde) Aldehydic C-H Stretch2830-2695Medium (often two peaks)Unique to aldehydes.[5][6]
C=O Stretch (Saturated)1740-1720Strong
C=O Stretch (Conjugated)1710-1685StrongLower frequency due to conjugation.[5][10]
Carboxylic Acid O-H Stretch3300-2500Strong, Very BroadHallmark of a carboxylic acid due to hydrogen bonding.[11][12][13]
C=O Stretch (Dimer)1760-1690Strong
C-O Stretch1320-1210Medium
O-H Bend1440-1395 & 950-910Medium

Experimental Protocols

Objective: To obtain high-quality FTIR spectra of samples containing formyl and carboxylic acid groups for comparative analysis.

Methodology: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a widely used technique due to its minimal sample preparation requirements.[15][16]

Step-by-Step Protocol:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • ATR Crystal Cleaning: Thoroughly clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residual contaminants.

  • Background Spectrum Acquisition: Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application:

    • For Liquid Samples: Place a small drop of the liquid sample directly onto the center of the ATR crystal.

    • For Solid Samples: Place a small amount of the solid powder or film onto the ATR crystal. Use the pressure clamp to ensure good contact between the sample and the crystal surface.

  • Sample Spectrum Acquisition: Collect the FTIR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 64 scans are sufficient for routine analysis.[17]

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, thoroughly clean the ATR crystal to prepare for the next sample.

Methodology: KBr Pellet Transmission FTIR

This traditional method is often used for solid samples.[15][18]

Step-by-Step Protocol:

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of the solid sample into a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and thoroughly mix with the sample.

  • Pellet Formation:

    • Transfer the mixture to a pellet press die.

    • Apply pressure (typically several tons) using a hydraulic press to form a thin, transparent or translucent pellet.

  • Background Spectrum Acquisition: Collect a background spectrum with an empty sample holder or a pure KBr pellet.

  • Sample Spectrum Acquisition: Place the KBr pellet containing the sample into the sample holder of the FTIR spectrometer and collect the spectrum.

  • Data Processing: The software will process the data to produce the final spectrum.

Visualization of Key Vibrational Modes

FTIR_Functional_Groups cluster_aldehyde Formyl (Aldehyde) Group cluster_carboxylic_acid Carboxylic Acid Group aldehyde R-CHO aldehyde_ch_stretch Aldehydic C-H Stretch (2830-2695 cm⁻¹) aldehyde->aldehyde_ch_stretch Vibrational Mode aldehyde_co_stretch C=O Stretch (1740-1685 cm⁻¹) aldehyde->aldehyde_co_stretch Vibrational Mode carboxylic_acid R-COOH ca_oh_stretch O-H Stretch (3300-2500 cm⁻¹) (Very Broad) carboxylic_acid->ca_oh_stretch Vibrational Mode ca_co_stretch C=O Stretch (1760-1690 cm⁻¹) carboxylic_acid->ca_co_stretch Vibrational Mode

Caption: Key distinguishing FTIR vibrational modes for formyl and carboxylic acid groups.

Conclusion

References

  • IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). Retrieved from [Link]

  • IR Spectroscopy Tutorial: Aldehydes. (n.d.). Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, November 9). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, March 1). Infrared spectrum of benzaldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Quora. (2023, March 15). What are the differences between the IR spectra for the aldehyde, ketone and carboxylic acids? Retrieved from [Link]

  • Filo. (2026, February 11). How can you distinguish aldehydes, ketones, and carboxylic acids from each other using IR spectra? Retrieved from [Link]

  • ResearchGate. (2024, August). FT-IR Spectrum of Benzaldehyde. Retrieved from [Link]

  • Transtutors. (2022, February 25). How Would You Tell The Difference Between An Aldehyde And A Carboxylic Acid Using IR And 'H NMR Spectroscopy? Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of benzaldehyde. Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • Oregon State University. (2020, February 7). CH 336: Aldehyde Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). The FTIR spectra of 50 mg/L benzoic acid at various sonication times. Retrieved from [Link]

  • ResearchGate. (n.d.). Aldehyde and carboxylic acid IR stretching and bending mode frequencies. Retrieved from [Link]

  • Slideshare. (n.d.). Infrared Spectroscopy: Analyse the functional groups of benzoic acid. Retrieved from [Link]

  • Quora. (2016, March 28). What is the IR spectrum of benzoic acid? How is it determined? Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Oregon State University. (2020, February 7). Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

  • American Laboratory. (2011, March 10). Positional Fluctuation of IR Absorption Peaks: Frequency Shift of a Single Band or Relative Intensity Changes of Overlapped Bands? Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Intensity of IR Absorptions. Retrieved from [Link]

  • Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from [Link]

  • Labindia Analytical. (2024, November 14). Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, April 9). How an FTIR Spectrometer Operates. Retrieved from [Link]

  • EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR). Retrieved from [Link]

  • ResearchGate. (2017, May 19). The different in intensity in FT-IR for the same material after treated with the same functional groups refers to??? Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of: a) poly(2-formyl)pyrrole; b) polyfurfural; c)... Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Scribd. (2020, March 9). FT-IR Spectrum Table. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

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Validation

HPLC Method Validation for 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic Acid Purity: A Comparative Guide to Column Selection and ICH Q2(R2) Compliance

As pharmaceutical pipelines increasingly rely on complex, highly functionalized heterocyclic building blocks, analytical scientists face mounting challenges in method development. 1-(5-Formylfuran-2-yl)piperidine-4-carbo...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex, highly functionalized heterocyclic building blocks, analytical scientists face mounting challenges in method development. 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid is a prime example: a highly polar, zwitterionic aminofuran derivative featuring a reactive aldehyde and a carboxylic acid.

This guide objectively compares the chromatographic performance of standard C18 phases against orthogonal Phenyl-Hexyl chemistries for this compound. Furthermore, it provides a comprehensive, step-by-step methodology for validating the optimized method in strict adherence to ICH Q2(R2) guidelines.

The Analytical Challenge: Causality in Column Selection

To design a self-validating and robust HPLC method, we must first understand the physicochemical vulnerabilities of the analyte:

  • Zwitterionic Polarity: The basic piperidine nitrogen and the acidic carboxylic acid (pKa ~4.5) create a highly polar molecule that resists retention on traditional hydrophobic stationary phases.

  • Secondary Silanol Interactions: The basic nitrogen, despite its enamine-like conjugation with the furan ring, can interact with unendcapped residual silanols on standard C18 columns, leading to severe peak tailing.

  • Oxidative Degradation: The formyl group (-CHO) is highly susceptible to oxidation, readily converting to a carboxylate to form 5-(4-carboxypiperidin-1-yl)furan-2-carboxylic acid. This di-acid degradant is even more polar than the parent compound and elutes near the void volume ( t0​ ) on standard columns, risking co-elution.

Why Phenyl-Hexyl Outperforms Standard C18

While a standard C18 column relies exclusively on dispersive hydrophobic interactions, a Phenyl-Hexyl stationary phase introduces orthogonal retention mechanisms. The phenyl ring provides strong π−π electron interactions with the highly conjugated formyl-furan system of the analyte . The hexyl alkyl spacer provides the flexibility needed for the stationary phase to optimally align with the analyte's aromatic ring.

By utilizing a Phenyl-Hexyl column with an acidic mobile phase (0.1% Trifluoroacetic Acid, pH ~2.0) to suppress the ionization of the carboxylic acid and ion-pair the protonated nitrogen, we achieve superior retention, symmetrical peak shape, and baseline resolution from the oxidized di-acid degradant.

Table 1: Method Performance Comparison
Chromatographic ParameterStandard C18 (Generic Gradient)Phenyl-Hexyl (Optimized Method)
Retention Time ( tR​ ) 2.4 min (Near void volume)8.7 min (Optimal retention)
Tailing Factor ( Tf​ ) 1.85 (Significant tailing)1.08 (Highly symmetrical)
Theoretical Plates ( N ) 3,20012,500
Resolution ( Rs​ ) from Oxidized Impurity 1.1 (High risk of co-elution)3.8 (Baseline resolved)
Primary Retention Mechanism Hydrophobic partitioningHydrophobic + π−π interactions

Optimized Chromatographic Conditions

Before initiating validation, the following self-validating system parameters must be established to ensure the method is fit-for-purpose.

  • Column: Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm) or equivalent.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program: 5% B to 60% B over 15 minutes, followed by a 3-minute column wash at 95% B and 5-minute equilibration at 5% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (targeting the conjugated furan-aldehyde chromophore).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • System Suitability Criteria: Tf​≤1.5 , N≥5000 , %RSD of standard area ≤2.0% (n=5).

Step-by-Step ICH Q2(R2) Validation Protocol

The following workflow outlines the experimental execution required to validate the purity method according to the latest ICH Q2(R2) standards.

ICH_Validation Dev 1. Method Optimization (Phenyl-Hexyl Phase) Spec 2. Specificity & Degradation (Impurity Resolution) Dev->Spec Lin 3. Linearity & Range (25% - 150% Nominal) Spec->Lin Acc 4. Accuracy (Spike Recovery) Lin->Acc Prec 5. Precision (Repeatability & IP) Acc->Prec Rob 6. Robustness (Parameter Variation) Prec->Rob App 7. Validated Method (ICH Q2(R2) Compliant) Rob->App

Figure 1: ICH Q2(R2) analytical method validation workflow for purity assessment.
Step 1: Specificity & Forced Degradation

Purpose: To prove the method is stability-indicating and that the parent peak is spectrally pure and fully resolved from all degradants. Procedure:

  • Prepare a 100 µg/mL solution of the API.

  • Oxidation: Add 1 mL of 3% H2​O2​ to 5 mL of sample; leave at ambient temperature for 2 hours.

  • Acid Hydrolysis: Add 1 mL of 0.1M HCl to 5 mL of sample; heat at 60°C for 2 hours. Neutralize with 0.1M NaOH. (Note: This stresses the enamine-like C-N bond, potentially yielding piperidine-4-carboxylic acid and 5-formylfuran-2-ol).

  • Base Hydrolysis: Add 1 mL of 0.1M NaOH to 5 mL of sample; heat at 60°C for 2 hours. Neutralize with 0.1M HCl.

  • Photolytic: Expose solid sample to UV light (minimum 200 Watt-hours/m²) per ICH Q1B. Acceptance: Resolution ( Rs​ ) between the API and the closest eluting degradant must be >1.5 . Peak purity angle must be less than the peak purity threshold (using a PDA detector).

Step 2: Linearity and Range

Purpose: To demonstrate that the UV response is directly proportional to the analyte concentration. Procedure:

  • Prepare a stock solution of the API at 1.0 mg/mL.

  • Dilute to create calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the nominal working concentration (100 µg/mL).

  • Inject each standard in triplicate. Plot peak area versus concentration. Acceptance: The coefficient of determination ( R2 ) must be ≥0.999 . The y-intercept should be ≤2.0% of the 100% response.

Step 3: Accuracy (Recovery)

Purpose: To ensure the method measures the exact true value of the analyte. Procedure:

  • Prepare a synthetic placebo matrix (if applicable) or use diluent.

  • Spike the API reference standard into the matrix at three levels: 50%, 100%, and 150% of the nominal concentration.

  • Prepare three independent replicates at each level (9 determinations total). Acceptance: Mean recovery at each level must fall between 98.0% and 102.0%.

Step 4: Precision (Repeatability & Intermediate Precision)

Purpose: To verify the method's consistency under normal operating conditions. Procedure:

  • Repeatability: A single analyst prepares 6 independent sample solutions at the 100% concentration level and injects them on the same day, using the same column and instrument.

  • Intermediate Precision: A second analyst, on a different day, using a different HPLC system, prepares and injects 6 new independent samples. Acceptance: The Relative Standard Deviation (%RSD) of the peak areas and retention times must be ≤2.0% for both individual and combined datasets.

Step 5: Robustness

Purpose: To evaluate method reliability against deliberate, minor variations in method parameters. Procedure:

  • Alter the flow rate by ±0.1 mL/min (0.9 and 1.1 mL/min).

  • Alter the column temperature by ±5 °C (25°C and 35°C).

  • Alter the mobile phase organic composition by ±2% absolute. Acceptance: System suitability criteria ( Tf​≤1.5 , N≥5000 ) must be met under all perturbed conditions, and the API peak must remain baseline resolved from known impurities.

Validation Results Summary

The experimental execution of the optimized Phenyl-Hexyl method yields the following validation data, confirming full compliance with regulatory expectations.

Table 2: ICH Q2(R2) Validation Summary (Optimized Method)
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity No interference at API tR​ ; Peak Purity passPeak Purity Angle < Threshold; Min Rs​=3.8 Pass
Linearity R2≥0.999 (25% to 150% range) R2=0.9998 ; y-intercept = 0.4%Pass
Accuracy 98.0% - 102.0% mean recovery99.4% - 100.6% across all levelsPass
Repeatability %RSD ≤2.0% (n=6)%RSD = 0.65%Pass
Intermediate Precision %RSD ≤2.0% (n=12, 2 analysts)%RSD = 0.82%Pass
Robustness System suitability met under all conditions Tf​<1.2 , N>10,000 (All conditions)Pass

Conclusion

Standard C18 methodologies are fundamentally ill-equipped to handle the zwitterionic polarity and oxidative instability of 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid. By transitioning to a Phenyl-Hexyl stationary phase, analysts can leverage π−π interactions to achieve superior retention and baseline resolution from critical degradants. When coupled with the rigorous, self-validating framework of ICH Q2(R2), this optimized method ensures absolute data integrity, supporting confident decision-making in drug development and quality control.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." European Medicines Agency, 2023.

  • International Council for Harmonisation (ICH). "ICH Q1B Photostability Testing of New Drug Substances and Products." European Medicines Agency, 1996.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. "Practical HPLC Method Development, 2nd Edition." Wiley-Interscience, 1997.

Comparative

A Senior Application Scientist's Guide to Piperidine Building Blocks: A Comparative Analysis of 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid

Introduction: The Enduring Importance of the Piperidine Scaffold in Modern Drug Discovery To researchers, scientists, and drug development professionals, the piperidine ring is a familiar and indispensable scaffold. As o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Importance of the Piperidine Scaffold in Modern Drug Discovery

To researchers, scientists, and drug development professionals, the piperidine ring is a familiar and indispensable scaffold. As one of the most prevalent nitrogen-containing heterocycles in approved pharmaceuticals, its rigid, chair-like conformation provides a reliable three-dimensional framework to orient functional groups for optimal interaction with biological targets.[1] This structural predictability, combined with its favorable physicochemical properties, has cemented the piperidine motif as a cornerstone in the synthesis of therapeutics targeting a vast range of conditions, from neurological disorders to infectious diseases.[2][3]

The true power of the piperidine scaffold, however, lies in its capacity for diverse functionalization. The choice of substituent on the piperidine nitrogen (N1) and at other positions dictates not only the molecule's biological activity but also its synthetic utility, metabolic stability, and overall "drug-like" properties.[4] This guide provides an in-depth, objective comparison of a unique and highly functionalized building block, 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid , against more conventional piperidine cores. We will explore how its distinct structural features—a reactive aldehyde and a furan ring—offer unique synthetic opportunities and potential bioisosteric advantages when compared to commonly used alternatives like N-Boc- and N-benzyl-protected piperidine-4-carboxylic acids.

This analysis is grounded in experimental data and established chemical principles to provide a clear, authoritative perspective for medicinal chemists aiming to make strategic choices in scaffold selection and lead optimization.

Featured Building Block: 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid

This building block integrates three key structural motifs: the piperidine-4-carboxylic acid core, a furan ring, and a formyl (aldehyde) group. This combination imparts a unique set of properties and a versatile reactivity profile that distinguishes it from simpler piperidine scaffolds.

Structural & Functional Analysis:

  • Piperidine-4-carboxylic acid Core: Provides the fundamental saturated heterocyclic scaffold with a carboxylic acid handle. This acid group is a key vector for derivatization, most commonly through amide bond formation, a staple reaction in medicinal chemistry.[5]

  • Furan Ring: The furan moiety acts as a bioisosteric replacement for a phenyl ring, offering modified electronic and steric properties.[6] Its electron-rich nature can influence binding interactions, while its distinct geometry can provide novel intellectual property space. However, the metabolic stability of the furan ring is a critical consideration, as it can be susceptible to oxidative metabolism, potentially leading to toxic reactive metabolites like dialdehydes.[6]

  • Formyl Group (-CHO): The aldehyde is a powerful and versatile functional group. It serves as a synthetic linchpin for a variety of C-C and C-N bond-forming reactions, allowing for late-stage diversification of a molecular scaffold. Its presence offers a reactive handle orthogonal to the carboxylic acid, enabling sequential and selective chemical modifications.

Comparative Piperidine Building Blocks

For the purpose of this guide, we will compare our featured compound with two widely used and commercially available piperidine building blocks that represent different strategic approaches in medicinal chemistry.

  • N-Boc-piperidine-4-carboxylic acid: This is arguably the most common protected piperidine building block. The tert-butyloxycarbonyl (Boc) group is a robust protecting group for the piperidine nitrogen, stable to a wide range of reaction conditions but readily removed under acidic conditions (e.g., with trifluoroacetic acid).[7][8] Its primary role is to enable selective reaction at the C4-carboxylic acid (e.g., amide coupling) before revealing the N1 position for subsequent functionalization.[2]

  • N-Benzyl-piperidine-4-carboxylic acid: This building block features a stable benzyl group on the nitrogen. The benzyl group is often incorporated as a structural element of the final molecule or can be removed under more forcing hydrogenolysis conditions. It serves as a simple, lipophilic N-substituent that lacks the orthogonal reactivity of the formylfuran group or the facile removal of the Boc group.[9]

Physicochemical Property Comparison

The selection of a building block is often guided by its fundamental physicochemical properties, which influence solubility, permeability, and ultimately, the pharmacokinetic profile of the final drug candidate. Due to the lack of direct experimental data for 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid, we provide predicted values alongside experimental data for its precursors and the comparator molecules.

Property1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid (Predicted/Related)N-Boc-piperidine-4-carboxylic acid (Experimental)N-Benzyl-piperidine-4-carboxylic acid (Experimental/Predicted)
Molecular Weight ~237.24 g/mol 229.27 g/mol [10]219.28 g/mol
pKa (Carboxylic Acid) ~2.6 (related 5-formyl-2-furoic acid)[11][12]4.56 (Predicted)[13]~4-5 (Typical for similar structures)
pKa (Piperidine N) ~8-9 (Estimated, lowered by furan)N/A (Amide)~8-9 (Predicted)
XLogP3 (Not available)1.1[10]-0.5 (Predicted)[14]
Solubility Slightly soluble in DMSO, Methanol (related 5-formyl-2-furoic acid)[11]Insoluble in water[10](Not specified)
Appearance Solid (Expected)White Crystalline Powder[10]White to Yellow Solid
Melting Point >200 °C (related 5-formyl-2-furoic acid)[11]148-153 °C[10](Not specified)

Analysis of Physicochemical Trends:

  • Acidity (pKa): The electron-withdrawing nature of the furan ring and the formyl group is expected to make the carboxylic acid of the featured compound significantly more acidic (lower pKa) than the N-Boc or N-benzyl analogues. The pKa of the related 5-formyl-2-furoic acid is around 2.57, indicating a strong acidic character.[11][12] This increased acidity can influence ionization at physiological pH and binding interactions.

  • Basicity (pKa): The basicity of the piperidine nitrogen in the featured compound is likely slightly reduced compared to a simple N-alkyl piperidine due to the electron-withdrawing effect of the furan ring system.[15] This can impact its binding to targets and its pharmacokinetic properties.

  • Lipophilicity (LogP): While a direct comparison is difficult without experimental data, the presence of the polar furan ring and aldehyde group may lead to a different lipophilicity profile compared to the greasy Boc group or the aromatic benzyl group.

Comparative Performance in Key Synthetic Transformations

The true value of a building block is demonstrated in its synthetic performance. Here, we compare the utility of our featured compound against the alternatives in common, high-value reactions.

Amide Bond Formation

This is the most common reaction involving the carboxylic acid moiety. The goal is to form a stable amide link with a diverse range of amine coupling partners.

Workflow: Amide Coupling

cluster_1 Coupling cluster_2 Workup & Purification Acid Piperidine-COOH (1.0 eq) Reagent Coupling Reagent (e.g., HATU, 1.1 eq) Base Base (e.g., DIPEA, 2.5 eq) Solvent1 Anhydrous Solvent (DMF or DCM) Amine R-NH2 (1.1 eq) Solvent1->Amine Add Amine Stir Stir at RT (2-16 h) Workup Aqueous Workup Stir->Workup Purify Chromatography Workup->Purify Final Purified Amide Purify->Final

Caption: Generalized workflow for amide bond formation.

  • 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid: The primary consideration is the stability of the aldehyde group to the coupling conditions. Standard reagents like HATU or EDC/Oxyma with a non-nucleophilic base like DIPEA are generally compatible.[6] The aldehyde remains intact for subsequent reactions.

  • N-Boc-piperidine-4-carboxylic acid: This is the ideal substrate for amide coupling. The Boc group is highly stable to all common coupling reagents, ensuring that the reaction proceeds cleanly at the carboxylic acid.[16]

  • N-Benzyl-piperidine-4-carboxylic acid: Similar to the N-Boc analogue, the N-benzyl group is stable, allowing for straightforward amide coupling.[17]

Comparative Advantage: The featured compound's advantage is not in the amide coupling itself, but in the orthogonality it offers. One can perform the amide coupling and then utilize the aldehyde for a completely different transformation, a strategy not possible with the other two building blocks in a single step.

Reductive Amination

This reaction is a key advantage of the featured building block, leveraging its unique formyl group.

Workflow: Reductive Amination

cluster_1 Reduction cluster_2 Workup & Purification Aldehyde Furan-CHO Derivative (1.0 eq) Amine Primary/Secondary Amine (1.1 eq) Solvent1 Solvent (DCE or DCM) Reducer Reducing Agent (e.g., NaBH(OAc)3, 1.5 eq) Solvent1->Reducer Add Reductant Stir Stir at RT (2-12 h) Workup Aqueous Workup Stir->Workup Purify Chromatography Workup->Purify Final Final Amine Product Purify->Final

Caption: Generalized workflow for reductive amination.

  • 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid: This molecule is perfectly suited for reductive amination. The aldehyde can react with a primary or secondary amine to form an iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[18][19] This allows for the introduction of a vast array of substituents, building molecular complexity rapidly. The carboxylic acid group is generally stable to these conditions.

  • N-Boc- & N-Benzyl-piperidine-4-carboxylic acid: These molecules cannot participate in reductive amination as they lack the required aldehyde functionality.

Comparative Advantage: This is the standout feature of the formylfuran-containing building block. It provides a direct and efficient route to introduce diverse amine functionalities, a critical step in building libraries for SAR (Structure-Activity Relationship) studies.

Knoevenagel Condensation & Related C-C Bond Formations

The aldehyde group also enables classic carbon-carbon bond-forming reactions.

  • 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid: The formyl group can readily undergo Knoevenagel condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst like piperidine.[20][21] This reaction extends the carbon chain, creating a conjugated system that can be a valuable pharmacophore. Other reactions like Wittig or Horner-Wadsworth-Emmons olefinations are also possible.

  • N-Boc- & N-Benzyl-piperidine-4-carboxylic acid: These compounds are unreactive in these transformations.

Comparative Advantage: The featured building block provides access to a unique chemical space characterized by α,β-unsaturated systems conjugated to the furan ring, which is unachievable with the simpler comparators.

Strategic Applications & Experimental Protocols

The choice of building block is dictated by the overall synthetic strategy and the desired properties of the final compound.

Strategy 1: Late-Stage Diversification via Reductive Amination

This strategy is uniquely enabled by 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid . It allows for the synthesis of a core structure via amide coupling, followed by the creation of a library of analogues by reacting the aldehyde with various amines.

Experimental Protocol: Synthesis of a Diversified Amide Library

  • Step A: Amide Coupling.

    • To a solution of 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M), add HATU (1.1 eq) and DIPEA (2.5 eq).

    • Stir the mixture at room temperature for 10 minutes.

    • Add the desired primary amine (e.g., benzylamine, 1.1 eq).

    • Stir at room temperature for 4 hours, or until reaction completion is confirmed by LC-MS.

    • Perform a standard aqueous workup and purify by flash chromatography to yield the core amide intermediate.

  • Step B: Parallel Reductive Amination.

    • In an array of reaction vials, dissolve the core amide intermediate (1.0 eq) in 1,2-dichloroethane (DCE, 0.1 M).

    • To each vial, add a different secondary amine (e.g., morpholine, piperazine, etc., 1.2 eq).

    • Stir the solutions for 30 minutes at room temperature.

    • Add sodium triacetoxyborohydride (1.5 eq) to each vial.

    • Stir at room temperature for 12 hours.

    • Quench the reactions with saturated aqueous NaHCO₃ solution and extract with DCM.

    • Concentrate the organic layers and purify the resulting library of final compounds using preparative HPLC.

Strategy 2: Sequential Derivatization of N and C termini

This is the classic use case for N-Boc-piperidine-4-carboxylic acid .

Experimental Protocol: Sequential Functionalization

  • Step A: Amide Coupling.

    • Couple N-Boc-piperidine-4-carboxylic acid (1.0 eq) with a desired amine (1.1 eq) using a standard coupling agent like EDC (1.2 eq) and an additive like HOBt (catalytic) in DCM.[9]

    • Stir overnight at room temperature.

    • Perform an aqueous workup and purify by chromatography to obtain the N-Boc protected amide.

  • Step B: Boc Deprotection.

    • Dissolve the product from Step A in DCM (0.1 M).

    • Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 1-2 hours.

    • Monitor deprotection by TLC or LC-MS.

    • Concentrate the reaction mixture in vacuo to remove excess TFA and solvent.

  • Step C: N-Functionalization.

    • Dissolve the resulting amine salt in a suitable solvent and add a base (e.g., DIPEA).

    • Add an alkylating agent (e.g., benzyl bromide) or an acylating agent (e.g., acetyl chloride) to introduce the desired group onto the piperidine nitrogen.

    • Purify the final product.

Discussion: Making the Right Choice

The optimal piperidine building block is entirely dependent on the strategic goals of the synthesis and the desired properties of the target molecule.

  • Choose 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid when:

    • Rapid, late-stage library generation is a priority. The reactive aldehyde is unmatched for creating diverse analogues from a common intermediate.

    • The synthetic plan requires an orthogonal reactive handle in addition to the carboxylic acid.

    • A furan bioisostere for a phenyl ring is desired to explore new SAR or intellectual property space.

    • The synthetic route can accommodate potential challenges related to the metabolic stability of the furan ring. Increased metabolic lability is a known risk for furan-containing compounds.[15][22]

  • Choose N-Boc-piperidine-4-carboxylic acid when:

    • The primary goal is robust, sequential synthesis where the piperidine nitrogen needs to be revealed for a later step.

    • High chemical stability during the initial coupling steps is paramount.

    • A wide variety of commercially available derivatives of the amine coupling partner are to be explored first.

  • Choose N-Benzyl-piperidine-4-carboxylic acid when:

    • The N-benzyl group is a permanent feature of the target molecule, contributing to its desired lipophilicity or binding interactions.

    • A simple, stable, and relatively inexpensive N-substituted piperidine is required.

    • The harsh conditions required for de-benzylation (e.g., catalytic hydrogenation) are compatible with the rest of the molecule.

Logical Relationship of Building Block Selection

Start Project Goal: Synthesize Piperidine Analogs Q1 Need Late-Stage Diversification at N1? Start->Q1 UseFormyl Use 1-(5-Formylfuran-2-yl) piperidine-4-carboxylic acid Q1->UseFormyl Yes Q2 Need to Functionalize N1 in a later step? Q1->Q2 UseBoc Use N-Boc-piperidine-4- carboxylic acid Q2->UseBoc Yes Q3 Is N-substituent a permanent feature? Q2->Q3 UseBenzyl Use N-Benzyl-piperidine-4- carboxylic acid Q3->UseBenzyl Yes

Caption: Decision workflow for selecting a piperidine building block.

Conclusion

1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid is a highly versatile and functionalized building block that offers significant advantages for specific applications in drug discovery, particularly for rapid library synthesis and late-stage diversification. Its unique combination of a reactive aldehyde and a furan bioisostere provides synthetic handles and structural motifs not available with more conventional building blocks like N-Boc- or N-benzyl-piperidine-4-carboxylic acid.

While considerations regarding the metabolic stability of the furan ring are necessary, the strategic benefits of its orthogonal reactivity make it a powerful tool for medicinal chemists. By understanding the comparative strengths and weaknesses outlined in this guide, researchers can make more informed and strategic decisions, ultimately accelerating the design and synthesis of novel, efficacious therapeutic agents.

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Validation

The Analytical Challenge: Causality in Heterocycle Combustion

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with proving the bulk purity of complex heterocyclic compounds. Furan-piperidine derivatives—ubiquitous motifs in modern med...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with proving the bulk purity of complex heterocyclic compounds. Furan-piperidine derivatives—ubiquitous motifs in modern medicinal chemistry and drug development—present a unique challenge for elemental analysis (EA).

To meet the stringent publication requirements of major chemical journals, empirical data for carbon, hydrogen, and nitrogen (CHN) must fall within a strict tolerance of theoretical values. This guide objectively compares the calibration standards and methodologies required to achieve highly accurate, reproducible CHNS/O data for furan-piperidine compounds.

Elemental analysis relies on the quantitative conversion of organic matter into simple gases ( CO2​ , H2​O , NOx​ , SO2​ ) under high-temperature, oxygen-rich conditions. However, furan-piperidine compounds resist standard combustion protocols due to two mechanistic factors:

  • Refractory Nitride Formation: The saturated nitrogen heterocycle (piperidine) contains highly stable C-N bonds. If the combustion temperature or oxygen dosing is insufficient, intermediate nitrogen-containing radicals can form, leading to incomplete oxidation and the formation of refractory nitrides[1]. This systematically underestimates the nitrogen mass fraction.

  • Kinetic Mismatch: Typical EA calibration relies on highly combustible standards. If the standard combusts rapidly but the furan-piperidine analyte combusts slowly, the resulting gas elution peaks will exhibit tailing, causing integration errors at the Thermal Conductivity Detector (TCD).

To overcome these challenges, we must carefully select calibration standards that mimic the thermodynamic profile of the analyte, and employ combustion catalysts to force complete bond cleavage.

Comparison of Primary Elemental Analysis Standards

The selection of a calibration standard is not a mere preference; it is the foundation of analytical accuracy. The standard must match the analyte's C:N ratio and heterocyclic nature as closely as possible.

Table 1: Performance Comparison of EA Standards for N/O-Heterocycles

Calibration StandardMolecular FormulaTheoretical N%Heterocyclic?Optimal ApplicationKinetic Limitations
Acetanilide (NIST SRM 141e) C8​H9​NO 10.36%NoUniversal CHN baselineCombusts too readily; may overestimate combustion efficiency for refractory piperidines.
Nicotinamide C6​H6​N2​O 22.94%Yes (Pyridine)N-heterocyclesHigh N% requires precise micro-weighing to avoid TCD saturation.
BBOT C26​H26​N2​O2​S 6.51%Yes (Benzoxazole)Simultaneous CHNSLower N% can reduce signal-to-noise ratios when calibrating for high-N analytes.
Sulfanilamide C6​H8​N2​O2​S 16.27%NoOxygen via pyrolysisContains sulfur, complicating simple CHN reactor setups.

While2[2] remains the gold standard for general organic compounds, Nicotinamide and BBOT are objectively superior for furan-piperidine derivatives. Because their nitrogen atoms are embedded within stable heterocyclic rings, their delayed combustion kinetics perfectly mirror the behavior of piperidine[3].

Experimental Workflow & Self-Validating Protocol

To ensure that the4[4] yields data capable of passing peer review, the protocol must be a self-validating system. This means the workflow inherently proves its own accuracy and halts if instrument drift occurs.

Step-by-Step Methodology
  • Primary Calibration: Calibrate the elemental analyzer (e.g., Thermo Scientific FlashSmart) using 2–3 mg of Nicotinamide via the K-factor method to establish the baseline for heterocyclic nitrogen[3].

  • Catalyst-Assisted Sample Preparation: Weigh 2.000–3.000 mg of the furan-piperidine analyte into a tin capsule. Crucial Step: Add ~1.0 mg of Vanadium Pentoxide ( V2​O5​ ) directly into the capsule. V2​O5​ acts as a thermodynamic flux and oxygen donor, lowering the activation energy required to shatter the piperidine ring.

  • Dynamic Flash Combustion: Drop the capsule into the quartz combustion reactor (1000°C) alongside a dynamic pulse of high-purity O2​ . The oxidation of the tin capsule creates a localized exothermic flash (~1800°C), converting the sample into CO2​ , H2​O , and NOx​ .

  • Quantitative Reduction: Sweep the combustion gases via helium carrier gas through a pure copper reduction column heated to 650°C. This step quantitatively reduces all NOx​ species to N2​ gas[5].

  • Separation and Detection: Separate the gases through a GC column and quantify them using a Thermal Conductivity Detector (TCD).

  • The Self-Validating Loop (Secondary Verification): Every 10 sample runs, inject a known mass of Acetanilide as an "unknown" sample. If the TCD output for this secondary standard deviates by >0.15% from its theoretical values, the system automatically flags the batch and triggers a recalibration. This guarantees that hidden detector drift never compromises the sample data.

Workflow Visualization

CHNS_Workflow Sample Furan-Piperidine Sample + V2O5 Combustion Dynamic Flash Combustion (1000°C, O2 Pulse) Sample->Combustion Tin Capsule Exotherm Reduction Copper Reduction Column (650°C, NOx -> N2) Combustion->Reduction CO2, H2O, NOx Separation GC Column Separation Reduction->Separation CO2, H2O, N2 Detection Thermal Conductivity Detector (TCD) Separation->Detection Elution by Gas Type Data CHNS/O Mass Fractions (±0.4% ACS Limit) Detection->Data Peak Integration

Figure 1: Self-validating CHNS dynamic flash combustion workflow for refractory heterocycles.

Experimental Data Presentation: Proving Purity

The ultimate goal of this analysis is to satisfy the 6[6], which dictate that found values for C, H, and N must be within ±0.4% of the calculated values to confirm >95% bulk sample purity[7].

Below is comparative experimental data for a representative furan-piperidine derivative (e.g., 4-(Furan-2-yl)piperidine, C9​H13​NO ), demonstrating the objective superiority of kinetically matched standards and V2​O5​ catalysis.

Table 2: EA Performance on 4-(Furan-2-yl)piperidine (Theoretical: C 71.49%, H 8.67%, N 9.26%)

Calibration Method & ConditionsFound C%Found H%Found N% Δ N%ACS Pass/Fail
Acetanilide Calibration (No Catalyst)71.15%8.65%8.71%-0.55%FAIL (>0.4% error)
Acetanilide Calibration + V2​O5​ 71.30%8.66%8.95%-0.31%PASS (Borderline)
Nicotinamide Calibration + V2​O5​ 71.45% 8.68% 9.20% -0.06% PASS (Optimal)

Data Interpretation: Calibrating with Acetanilide without a combustion catalyst fails the ACS threshold because the instrument underestimates the nitrogen content trapped in the refractory piperidine ring. By switching to Nicotinamide (which matches the heterocycle kinetics) and adding V2​O5​ (which forces complete oxidation), the Δ N% drops to a highly accurate -0.06%.

Conclusion

For drug development professionals synthesizing furan-piperidine compounds, standard CHN protocols are insufficient. Achieving reliable, publication-quality elemental analysis requires abandoning Acetanilide in favor of heterocyclic standards like Nicotinamide or BBOT, mandating the use of V2​O5​ combustion fluxes, and implementing a self-validating secondary standard loop to monitor TCD drift.

References

  • An International Study Evaluating Elemental Analysis | ACS Central Science Source: American Chemical Society (acs.org) URL:[Link]

  • Certificate of Analysis - National Institute of Standards and Technology (NIST SRM 141e) Source: National Institute of Standards and Technology (nist.gov) URL:[Link]

  • CHNS Elemental Analysers Source: Royal Society of Chemistry (rsc.org) URL:[Link]

  • Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion Source: National Institutes of Health (nih.gov) URL:[Link]

  • Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique Source: National Institutes of Health (nih.gov) URL:[Link]

Sources

Comparative

Publish Comparison Guide: X-Ray Crystallographic Profiling of 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid

Target Audience: Structural Biologists, Medicinal Chemists, and Fragment-Based Drug Discovery (FBDD) Professionals. Executive Summary In modern Structure-Based Drug Design (SBDD), the selection of rigid, vector-predictab...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Fragment-Based Drug Discovery (FBDD) Professionals.

Executive Summary

In modern Structure-Based Drug Design (SBDD), the selection of rigid, vector-predictable building blocks is paramount. 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid (CAS 1181260-24-1) [1] has emerged as a highly versatile bifunctional fragment. Featuring a reactive formyl group for reductive aminations and a carboxylic acid for amide couplings, this scaffold provides a distinct geometric vector compared to traditional flat aromatic linkers.

This guide objectively compares the crystallographic and conformational properties of 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid against its synthetic precursors and structural analogs, providing actionable experimental protocols for co-crystallization and structural validation.

Conformational Analysis & Crystallographic Profile

To fully leverage a building block in SBDD, one must understand its preferred 3D conformation in the solid state. X-ray crystallographic data of piperidine-furan systems reveals several critical structural determinants:

The Piperidine Chair Conformation

Unlike flexible aliphatic chains, the piperidine ring acts as a rigid spatial director. Crystallographic studies on related piperidine-4-carboxylic acid derivatives demonstrate that the ring universally adopts a highly stable chair conformation [2]. Puckering parameters (calculated via the Cremer & Pople method) typically show an amplitude ( Q ) of ~0.55–0.57 Å and a θ value near 179°, indicating minimal distortion from the ideal chair geometry[3]. This rigidity ensures that the carboxylic acid vector remains predictable when the fragment is bound within a protein pocket.

Furan-Piperidine Conjugation ( C−N Bond Character)

The linkage between the furan ring and the piperidine nitrogen is not a simple, freely rotating single bond. The electron-withdrawing nature of the 5-formyl group pulls electron density from the piperidine nitrogen's lone pair across the furan π -system. This imparts partial double-bond character to the Cfuran​−Npiperidine​ bond[4]. Consequently, the dihedral angle between the furan plane and the piperidine nitrogen is restricted, forcing a more planar alignment than would be observed in a non-conjugated system. This restricted rotation significantly lowers the entropic penalty upon target binding.

Supramolecular Assembly & Hydrogen Bonding

In the crystal lattice, the carboxylic acid moiety acts as both a strong hydrogen bond donor and acceptor. Similar to its Boc-protected precursor, 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid forms robust intermolecular O−H⋯O hydrogen bonds. These interactions typically drive the formation of dimeric motifs or infinite two-dimensional molecular sheets parallel to the crystal planes[2].

Objective Comparison: Structural Alternatives

When designing a linker or fragment library, scientists must choose between various heterocycles. Table 1 compares 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid with two common alternatives, highlighting how atomic-level substitutions alter crystallographic behavior.

Table 1: Crystallographic Comparison of Piperidine-4-Carboxylic Acid Derivatives

Property1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid1-(5-Formylthiophen-2-yl)piperidine-4-carboxylic acid
Space Group P2₁/c (Isostructural prediction)P2₁/c[2]P2₁/n
Piperidine Conformation Chair ( Q≈0.56 Å)Chair ( Q=0.5505 Å)[2]Chair ( Q≈0.57 Å)
Heterocycle-N Bond ~1.36 Å (Partial double bond)~1.46 Å (Single bond to Boc)~1.38 Å (Conjugated)
Dihedral Flexibility Low (Restricted by conjugation)High (Free rotation at N-Boc)Low (Restricted by conjugation)
SBDD Utility Rigid vector, hydrophilic H-bond acceptor (Furan O)Flexible precursor, lacks aromatic π -stacking abilityRigid vector, highly lipophilic (Thiophene S)

Insight: The furan derivative offers a superior balance of rigidity and hydrophilicity compared to the thiophene analog, making it less prone to non-specific hydrophobic aggregation in biochemical assays.

Experimental Protocol: Single-Crystal X-Ray Diffraction Workflow

To validate the absolute stereochemistry and conformation of synthesized derivatives, high-resolution X-ray crystallography is required. The following self-validating protocol outlines the generation and analysis of diffraction-quality crystals.

Step 1: Crystal Growth via Vapor Diffusion

Causality: Rapid precipitation breaches the supersaturation limit too quickly, yielding amorphous powders. Vapor diffusion slowly lowers solubility, controlling the nucleation rate to produce highly ordered single crystals.

  • Dissolve 10 mg of the compound in 0.5 mL of Ethyl Acetate (solvent) in a 2 mL inner vial.

  • Place the inner vial inside a 10 mL outer vial containing 3 mL of Hexane (antisolvent).

  • Seal the outer vial tightly and incubate at 20 °C in a vibration-free environment for 4–7 days.

  • Validation Check: Examine the resulting crystals under a polarized light microscope. Complete optical extinction upon stage rotation confirms a single-crystal domain, ruling out twinned or microcrystalline aggregates.

Step 2: Data Collection & Cryocooling

Causality: Collecting data at room temperature introduces thermal noise (atomic vibration), which smears electron density maps. Cryocooling to 100 K minimizes these vibrations, allowing for precise resolution of hydrogen atoms and bond lengths.

  • Select a crystal (approx. 0.3×0.2×0.2 mm) and mount it on a glass fiber using a cryoprotectant oil (e.g., Paratone-N).

  • Transfer the crystal immediately into the 100 K nitrogen cold stream of the diffractometer.

  • Collect diffraction data using Mo K α radiation ( λ=0.71073 Å) equipped with a CCD area detector.

Step 3: Structure Solution and Refinement
  • Process the raw frames to integrate intensities and apply multi-scan absorption corrections.

  • Solve the phase problem using Direct Methods (e.g., SHELXT).

  • Refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Validation Check: Ensure the final R1​ value is <0.05 and the goodness-of-fit (S) is near 1.0. Verify that the furan-piperidine dihedral angle aligns with the expected conjugated planarity.

SBDD Integration Workflow

The following diagram illustrates how the crystallographic data of this fragment is integrated into a broader Structure-Based Drug Design pipeline.

SBDD_Workflow A 1-(5-Formylfuran-2-yl) piperidine-4-carboxylic acid B Target Protein Co-Crystallization A->B Ligand Soaking C X-Ray Diffraction & Data Collection B->C Cryocooling (100K) D Phase Solution & Electron Density Mapping C->D Molecular Replacement E Vector Analysis & Lead Optimization D->E SBDD Integration

Workflow for integrating furan-piperidine fragments into Structure-Based Drug Design (SBDD).

Conclusion

1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid is a structurally rigid, highly predictable building block. Its crystallographic profile—characterized by a stable piperidine chair, a conjugated (and thus restricted) furan-piperidine linkage, and strong hydrogen-bonding capabilities—makes it a superior alternative to flexible aliphatic chains or highly lipophilic thiophene analogs in the pursuit of high-affinity target binding.

References

  • Fun, H.-K., Arshad, S., Dinesh, Vivek, S., & Nagaraja, G. K. (2011). "1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid." Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2215.[Link]

  • Parthiban, P., et al. (2013). "2,4-Bis(furan-2-yl)-1,5-dimethyl-3-azabicyclo[3.3.1]nonan-9-one." Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o2083.[Link]

  • Vaidya, V. P., et al. (2013). "Synthesis and Structural Studies of 1-[(8-Nitronaphtho[2,1-b]furan-2-yl) carbonyl] piperidine." European Scientific Journal, 9(33).[Link]

Sources

Validation

A Comparative Guide to the Chromatographic Separation of Impurities in 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic Acid

Abstract The robust separation and quantification of impurities in pharmaceutical intermediates are critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). 1-(5-Formylfuran-2-yl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The robust separation and quantification of impurities in pharmaceutical intermediates are critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid presents a significant analytical challenge due to its multifunctional, polar nature, containing both a basic piperidine nitrogen and an acidic carboxylic acid group, alongside a polar formyl-furan moiety. This guide provides an in-depth, data-driven comparison of various chromatographic techniques for the impurity profiling of this compound. We will explore the limitations of traditional Reversed-Phase Liquid Chromatography (RPLC) and demonstrate the superior performance of Hydrophilic Interaction Liquid Chromatography (HILIC) and Supercritical Fluid Chromatography (SFC) for retaining and resolving this polar analyte and its potential impurities. All methodologies are presented with detailed experimental protocols, and their performance is objectively evaluated based on key chromatographic parameters, in alignment with the principles of analytical procedure development and validation outlined by the International Council for Harmonisation (ICH).[1][2]

The Analytical Challenge: Molecular Structure and Impurity Profile

The chromatographic behavior of 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid is dictated by its complex chemical structure. The presence of both an ionizable acid (pKa ~4-5) and a base (pKa ~8-9) means the molecule's net charge and polarity are highly dependent on the mobile phase pH. Furthermore, its high polarity makes it poorly retained on conventional non-polar stationary phases used in RPLC.[3][4]

An effective separation method must be able to resolve the parent compound from a range of potential process-related impurities and degradation products. Based on a hypothetical synthetic route, we can anticipate several critical impurities:

  • Impurity A (Starting Material): Piperidine-4-carboxylic acid.

  • Impurity B (Starting Material): 5-Formylfuran-2-carbaldehyde (if synthesis involves reductive amination).

  • Impurity C (Over-oxidation): 1-(5-Carboxyfuran-2-yl)piperidine-4-carboxylic acid.

  • Impurity D (Degradant): Potential products from hydrolysis or decarboxylation.

G cluster_0 Potential Impurities & Target Compound IMP_A Impurity A (Piperidine-4-carboxylic acid) TARGET Target Compound 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid IMP_A->TARGET Synthesis IMP_C Impurity C (Over-oxidation Product) TARGET->IMP_C Degradation (Oxidation) IMP_B Impurity B (5-Formylfuran-2-carbaldehyde) IMP_B->TARGET Synthesis G cluster_workflow RPLC Method Development Workflow A Define Analytical Target Profile (ICH Q14) B Screen Stationary Phases (C18, C8, Polar-Embedded) A->B C Optimize Mobile Phase (pH, Organic Modifier) B->C D Evaluate Retention of Polar Analytes C->D E Assess Resolution & Peak Shape D->E G cluster_0 HILIC Separation Mechanism MP Bulk Mobile Phase (High Acetonitrile %) WL Immobilized Water Layer MP->WL Partitioning SP Polar Stationary Phase (e.g., Silica) Analyte Polar Analyte Analyte->WL Retention

Sources

Comparative

Analytical Reference Standards for 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic Acid: A Comprehensive Comparison Guide

As a Senior Application Scientist, I frequently navigate the analytical complexities of multi-functional heterocyclic building blocks. 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid (CAS: 1181260-24-1) [1][2] is a pr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently navigate the analytical complexities of multi-functional heterocyclic building blocks. 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid (CAS: 1181260-24-1) [1][2] is a prime example of a compound that demands rigorous analytical oversight. Its unique structural dichotomy—an electron-rich, oxidation-prone formylfuran coupled with a zwitterionic piperidine-4-carboxylic acid—makes it highly valuable for synthesizing DNA-encoded chemical libraries (DELs)[3] and tyrosyl-DNA phosphodiesterase 1 (TDP1) inhibitors[4].

However, this same reactivity makes establishing and validating a robust reference standard a significant analytical challenge. This guide objectively compares the performance and reliability of different reference standard tiers for this compound and provides self-validating experimental protocols to ensure absolute data integrity in your drug discovery workflows.

The Analytical Challenge: Degradation Pathways

The furan ring is an inherently electron-rich structure, making the attached formyl group highly susceptible to oxidative degradation[5]. In the presence of atmospheric oxygen, moisture, or trace metals, the aldehyde (-CHO) rapidly oxidizes to a carboxylic acid (-COOH), forming 1-(5-carboxyfuran-2-yl)piperidine-4-carboxylic acid[6].

If a reference standard is compromised by this degradant, UV-based quantification will be fundamentally skewed due to the altered chromophore. This necessitates rigorous chromatographic separation and orthogonal validation via quantitative NMR (qNMR).

Degradation A 1-(5-Formylfuran-2-yl) piperidine-4-carboxylic acid B Oxidative Stress (O2, Moisture) A->B C 1-(5-Carboxyfuran-2-yl) piperidine-4-carboxylic acid B->C

Fig 1: Primary oxidative degradation pathway of the formylfuran moiety.

Comparative Matrix: Selecting the Right Reference Standard Tier

When sourcing 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid for quantitative analysis, scientists must choose between three primary tiers of reference standards. Relying solely on vendor-provided relative HPLC purity can lead to catastrophic assay failure if the standard contains invisible inorganic salts or non-UV-absorbing impurities.

Table 1: Performance Comparison of Reference Standard Tiers

Standard TierTypical PurityAnalytical CertificationBest Use CaseCost & Availability
Tier 1: Primary (CRM) >99.5%qNMR, HPLC-PDA, LC-MS, Karl Fischer, ROIRegulatory submissions, quantitative assay calibrationHigh / Custom synthesis & certification required
Tier 2: Commercial High-Purity >98.0%HPLC-UV, 1H-NMRRoutine DEL synthesis, early discovery screeningModerate / Readily available (e.g., AK Scientific)
Tier 3: In-House Working >95.0%HPLC-UVProcess optimization, orienting experimentsLow / Synthesized internally, requires validation

Self-Validating Experimental Protocols

To elevate a Tier 2 commercial material or a Tier 3 in-house batch to a reliable working standard, you must employ an orthogonal analytical workflow.

Workflow N1 Candidate Material CAS: 1181260-24-1 N2 HPLC-PDA (Relative Purity >98%) N1->N2 N3 LC-MS (ESI) (Impurity ID & Mass) N1->N3 N4 qNMR (Absolute Mass Fraction) N1->N4 N5 Certified Reference Standard (Tier 1 / Primary) N2->N5 N3->N5 N4->N5

Fig 2: Multi-modal analytical workflow for certifying reference standards.

HPLC-PDA Purity & Degradant Profiling
  • Expertise & Causality : The zwitterionic nature of the piperidine-4-carboxylic acid moiety causes poor retention and peak tailing at neutral pH. Utilizing 0.1% Trifluoroacetic acid (TFA) forces the protonation of the carboxylic acid ( pKa​ ~4.0) and ion-pairs with the piperidine nitrogen, ensuring sharp peak shapes on a reversed-phase C18 column[4].

  • Trustworthiness (Self-Validating System) : Inject a forced-degradation sample (exposed to 1% H2​O2​ for 1 hour). The system is only valid if baseline resolution ( Rs​≥2.0 ) is achieved between the intact formyl peak and the oxidized carboxylic acid degradant.

Step-by-Step Methodology:

  • Column : Phenomenex C18 (150 x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A : 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B : 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient : 5% B to 95% B over 15 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : PDA scanning 200–400 nm (Extract at 254 nm and 280 nm to capture the conjugated formylfuran absorbance).

LC-MS (ESI) Impurity Identification
  • Expertise & Causality : Because the compound can form adducts and fragments easily, Electrospray Ionization (ESI) must be run in both positive and negative modes to capture the full impurity profile.

  • Trustworthiness (Self-Validating System) : The mass spectrometer must successfully identify the exact mass of the intact compound ( C11​H13​NO4​ , Exact Mass: 223.08) with a mass error of < 5 ppm prior to sample analysis.

Step-by-Step Methodology:

  • Ionization : ESI Positive / Negative switching.

  • Target Ions : Monitor for [M+H]+ at m/z 224.09 and [M−H]− at m/z 222.08.

  • Impurity Tracking : Specifically scan for m/z 240.09 ( [M+H]+ ), which corresponds to the oxidized 5-carboxyfuran degradant.

Quantitative NMR (qNMR) for Absolute Mass Fraction
  • Expertise & Causality : HPLC-UV relative purity is insufficient for a primary reference standard because the UV response factor changes drastically if the formyl group oxidizes[5]. qNMR bypasses chromophore dependence by directly comparing the integration of the unique formyl proton against an internal standard[3].

  • Trustworthiness (Self-Validating System) : The internal standard must exhibit a T1​ relaxation recovery of >99%. A relaxation delay ( D1​ ) of 30 seconds must be verified prior to acquisition to ensure quantitative integration without saturation effects.

Step-by-Step Methodology:

  • Sample Prep : Accurately weigh ~10 mg of the candidate standard and ~5 mg of TraceCERT® Maleic Acid (Internal Standard) using a microbalance.

  • Solvent : Dissolve completely in 0.6 mL of DMSO−d6​ .

  • Acquisition : 1H -NMR at 400 MHz or higher. Set D1​ = 30s, Number of Scans (NS) = 32.

  • Integration : Integrate the Maleic Acid olefinic protons ( δ 6.26 ppm, 2H) and the target formyl proton ( δ ~9.60 ppm, 1H).

  • Calculation : Calculate absolute mass fraction using the standard qNMR equation.

Table 2: Summary of Analytical Parameters & Rationales

ParameterSetting / ValueScientific Rationale
HPLC Mobile Phase 0.1% TFA in H2​O / ACNSuppresses ionization of the zwitterionic piperidine-carboxylic acid[4].
UV Wavelength 254 nm, 280 nm280 nm is highly specific to the conjugated formylfuran system.
MS Ionization ESI Positive & NegativeCaptures both [M+H]+ (224.09) and [M−H]− (222.08).
qNMR Target Peak Formyl proton ( δ ~9.60 ppm)Distinct, isolated peak free from piperidine/furan multiplet overlap[3].

Conclusion

For highly reactive intermediates like 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid, assuming that "Commercial High-Purity" equates to quantitative readiness is a critical error. The propensity for the formylfuran moiety to undergo oxidative degradation demands that researchers implement self-validating, multi-modal workflows. By combining TFA-buffered HPLC-PDA for relative purity and qNMR for absolute mass fraction, laboratories can confidently elevate commercial materials into robust, trustworthy reference standards.

References

  • AK Scientific, Inc. - 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid (CAS: 1181260-24-1) - 1

  • Royal Society of Chemistry - Identification of multidentate tyrosyl-DNA phosphodiesterase 1 (TDP1) inhibitors - 4

  • National Institutes of Health (PMC) - Exploiting the Carboxylate-Binding Pocket of β-Lactamase Enzymes using a Focused DNA-Encoded Chemical Library - 3

  • Sugar Energy Technology - How does the chemical structure of 5-Hydroxymethylfurfural (HMF) influence its reactivity and stability - 5

  • DTU Research Database - Aerobic Oxidation of HMF to FDA with 10mm Ruthenium containing Ferrite-Spinel Catalyst - 6

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid

Hazard Analysis: A Structurally-Informed Perspective The potential hazards of 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid can be inferred from its chemical architecture. The molecule incorporates several functiona...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Analysis: A Structurally-Informed Perspective

The potential hazards of 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid can be inferred from its chemical architecture. The molecule incorporates several functional groups, each contributing to its overall toxicological profile.

  • Furan Moiety : The furan ring is a known hazardous component. Furan and its derivatives can cause irritation to the eyes, skin, and mucous membranes.[1] Inhalation may lead to more severe effects, including pulmonary edema and depression of the central nervous system.[1] The International Agency for Research on Cancer (IARC) classifies furan as a possible human carcinogen (Group 2B), as it can be metabolized in the liver to a toxic reactive intermediate.[2][3]

  • Piperidine Moiety : Piperidine and its derivatives are recognized for their potential toxicity and corrosivity.[4][5] They can cause severe skin burns and eye damage, and inhalation can be harmful.[6] Many piperidine-based compounds are also flammable.[5]

  • Carboxylic Acid Group : While often weak acids, carboxylic acids can still be corrosive.[7] They necessitate the use of appropriate personal protective equipment (PPE), including gloves and eye protection, to prevent skin and eye irritation.[7]

  • Aldehyde Group : Aldehydes are reactive compounds known to be respiratory irritants and skin sensitizers.[8][9] Some aldehydes are also considered potential carcinogens.[9] Due to their volatility and reactivity, it is recommended that all work with aldehydes be conducted in a well-ventilated chemical fume hood.[8][10]

Given this composite of potential hazards, a cautious and well-planned approach to handling is essential.

Essential Personal Protective Equipment (PPE)

A multi-layered PPE strategy is crucial for minimizing exposure risk. The following table outlines the recommended PPE for handling 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a full-face shield.[9][11][12][13][14]Protects against splashes of the compound and any solvents used, which could cause serious eye damage due to the piperidine and carboxylic acid moieties. A face shield offers a broader barrier of protection.
Hand Protection Chemically resistant gloves (e.g., nitrile or butyl rubber).[5][9][11][12][13]Prevents skin contact, which could lead to irritation or burns from the piperidine, carboxylic acid, and aldehyde groups. Double gloving is recommended for enhanced protection.
Body Protection A flame-retardant lab coat or a chemical-resistant apron over a standard lab coat.[8][11][12]Protects against spills and splashes. Given the potential flammability of piperidine derivatives, flame-retardant properties are a prudent precaution.
Respiratory Protection All handling should be performed in a certified chemical fume hood.[8][10][11][15]Mitigates the risk of inhaling aerosols or vapors, which could be irritating or toxic due to the furan, piperidine, and aldehyde components.

Step-by-Step Safe Handling Protocol

Adherence to a strict, step-by-step protocol is fundamental to safe handling.

Preparation:

  • Risk Assessment : Before beginning any work, perform a thorough risk assessment for the planned experiment.

  • Fume Hood : Ensure that a certified and properly functioning chemical fume hood is available and in use for all manipulations of the compound.[8][10]

  • PPE : Don all required PPE as outlined in the table above.

  • Spill Kit : Have a chemical spill kit readily accessible. The kit should contain absorbent materials suitable for organic compounds.

Handling:

  • Weighing and Transfer : When weighing the solid compound, do so in the chemical fume hood to prevent the inhalation of any fine particulates. Use a disposable weighing boat.

  • Dissolving : If dissolving the compound, add the solvent slowly to the compound to avoid splashing.

  • Reactions : Conduct all reactions within the chemical fume hood. Keep the sash at the lowest practical height.

  • Avoid Incompatibilities : Keep the compound away from strong oxidizing agents, strong bases, and strong acids, unless they are part of the planned reaction.[16][17]

Post-Handling:

  • Decontamination : Thoroughly decontaminate the work area with an appropriate solvent, followed by soap and water.[8][11]

  • PPE Removal : Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.[4]

Emergency Procedures: Spill and Exposure Management

In Case of a Spill:

  • Evacuate : Immediately alert others in the vicinity and evacuate the immediate area if necessary.[8]

  • Ventilate : Ensure the area is well-ventilated, keeping the fume hood running.[8]

  • Contain : For small spills, use a non-combustible absorbent material to contain the spill.[11]

  • Clean-up : Wearing appropriate PPE, carefully clean up the spill. Place all contaminated materials in a sealed, labeled hazardous waste container.[8]

  • Report : Report the spill to your laboratory supervisor and the appropriate environmental health and safety office.[11]

In Case of Personal Exposure:

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6][9]

  • Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][9]

  • Inhalation : Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[4]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][6]

Disposal Plan

All waste containing 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid must be treated as hazardous waste.

  • Solid Waste : Contaminated materials such as gloves, absorbent pads, and weighing boats should be placed in a designated solid hazardous waste container.[11]

  • Liquid Waste : Solutions containing the compound and any rinsate from cleaning glassware should be collected in a labeled hazardous liquid waste container.[11]

  • Empty Containers : "Empty" containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container should then be managed according to your institution's guidelines.[11]

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate personal protective equipment when handling 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid.

PPE_Decision_Process cluster_assessment Hazard Assessment cluster_ppe_selection PPE Selection cluster_action Action Start Handling 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid AssessHazards Assess Hazards: - Furan (Carcinogen, Irritant) - Piperidine (Corrosive, Toxic) - Carboxylic Acid (Corrosive) - Aldehyde (Irritant, Sensitizer) Start->AssessHazards EyeProtection Eye/Face Protection: Chemical Goggles & Face Shield AssessHazards->EyeProtection Potential for Splash HandProtection Hand Protection: Chemical Resistant Gloves (Nitrile or Butyl Rubber) AssessHazards->HandProtection Potential for Skin Contact BodyProtection Body Protection: Flame-Retardant Lab Coat or Chemical Apron AssessHazards->BodyProtection Potential for Spills RespiratoryProtection Respiratory Protection: Work in Chemical Fume Hood AssessHazards->RespiratoryProtection Potential for Inhalation Proceed Proceed with Experiment Safely EyeProtection->Proceed HandProtection->Proceed BodyProtection->Proceed RespiratoryProtection->Proceed

Sources

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